molecular formula C10H9FN2S B1299636 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 2928-00-9

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Katalognummer: B1299636
CAS-Nummer: 2928-00-9
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: KPOAMSWZRRKBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 2928-00-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 2-aminothiazole family, a privileged scaffold renowned for its diverse biological activities . Recent scientific studies highlight that thiazole derivatives exhibit promising pharmacological properties, including anticandidal and anticancer activities, making them a focal point for developing new therapeutic agents . Specifically, research indicates potential against fungal biofilms formed by C. albicans , a major clinical challenge, and for investigating novel treatments for breast cancer . The molecule serves as a crucial precursor for synthesizing more complex structures, such as Schiff bases and metal complexes, which are valuable for exploring novel mechanisms of action . We supply this compound with a typical purity of 97% to ensure consistent and reliable research outcomes . Intended Use & Handling: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOAMSWZRRKBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361195
Record name 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2928-00-9
Record name 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2928-00-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a probable synthetic route, and potential biological activities based on extensive research on structurally analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 2928-00-9[1]
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
Appearance Solid (predicted)N/A
Purity Typically ≥97% (as commercially available)[1]

Synthesis

A plausible and widely used method for the synthesis of 2-amino-4-aryl-5-methylthiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the likely precursors would be 1-(4-fluorophenyl)propan-1-one, which would be halogenated to form 2-halo-1-(4-fluorophenyl)propan-1-one, followed by cyclization with thiourea.

Proposed Synthetic Workflow

G start 1-(4-Fluorophenyl)propan-1-one halogenation Halogenation (e.g., with Bromine in Acetic Acid) start->halogenation intermediate 2-Bromo-1-(4-fluorophenyl)propan-1-one halogenation->intermediate cyclization Hantzsch Thiazole Synthesis (Condensation and Cyclization) intermediate->cyclization thiourea Thiourea thiourea->cyclization product This compound cyclization->product

Caption: Proposed Hantzsch synthesis workflow for the target compound.

Experimental Protocol: Hantzsch Thiazole Synthesis (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar 2-aminothiazole derivatives.

  • Halogenation of the Ketone:

    • Dissolve 1-(4-fluorophenyl)propan-1-one in a suitable solvent such as glacial acetic acid or chloroform.

    • Slowly add an equimolar amount of a halogenating agent (e.g., bromine or N-bromosuccinimide) to the solution at room temperature while stirring.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude α-haloketone, 2-halo-1-(4-fluorophenyl)propan-1-one. This intermediate may be used directly in the next step or purified by crystallization or chromatography.

  • Cyclization with Thiourea:

    • Dissolve the crude or purified α-haloketone in a polar solvent like ethanol.

    • Add an equimolar amount of thiourea to the solution.

    • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Potential Biological Activities and Applications

Summary of Activities of Structurally Related Compounds
CompoundBiological ActivityReported Potency (e.g., IC₅₀)Reference
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAnticancer (antimitotic)Mean GI₅₀ = 15.72 µM[3]
Various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase InhibitionIC₅₀ values ranging from 5.14 µM to >20 µM[4][5]
Substituted phenylthiazol-2-amine derivativesAntibacterialComparable to norfloxacin[6]
4-(4-Bromophenyl)-thiazol-2-amine derivativesAnticancer (MCF7 cell line)Activity observed[7]

Illustrative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Given the potential anticancer activity of this class of compounds, a standard MTT assay would be a primary screening method to evaluate the cytotoxicity of this compound against various cancer cell lines.

MTT Assay Workflow

G start Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat cells with varying concentrations of the test compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize readout Measure absorbance at ~570 nm using a plate reader solubilize->readout analysis Calculate cell viability and IC₅₀ value readout->analysis

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Detailed Protocol
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

There is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. Research on closely related anticancer thiazole derivatives often points towards mechanisms involving the inhibition of specific kinases, disruption of microtubule polymerization, or induction of apoptosis through various cellular signaling cascades. Further investigation is required to elucidate the precise mechanism of action for this compound.

Conclusion

This compound is a valuable chemical scaffold with significant potential for the development of new therapeutic agents and other bioactive molecules. While direct experimental data is sparse, the established chemistry and pharmacology of the 2-aminothiazole class of compounds provide a strong foundation for future research. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers to explore the properties and applications of this promising compound.

References

physicochemical properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic organic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, and the incorporation of a fluorophenyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.[1] This document provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

A clear identification of the molecule is fundamental for any scientific investigation. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₉FN₂S[2]
Molecular Weight 208.26 g/mol [2]
CAS Number 2928-00-9[2]
Canonical SMILES CC1=C(SC(=N1)N)C2=CC=C(F)C=C2
InChI Key Not readily available

Note: Data for the specific 5-methyl derivative is limited. Some data in subsequent sections may refer to the closely related parent compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (CAS: 77815-14-6), which will be explicitly noted.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data. Due to the scarcity of experimental data for the 5-methyl derivative, data for the parent compound, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, is included for comparison.

PropertyThis compound4-(4-Fluorophenyl)-1,3-thiazol-2-amine
Molecular Weight ( g/mol ) 208.26[2]194.23[3][4][5]
Melting Point (°C) Not experimentally reported122–124[6]
Boiling Point (°C) Not experimentally reportedNot experimentally reported
Water Solubility Not experimentally reported>29.1 µg/mL (at pH 7.4)[3]
logP (calculated) Not readily available2.7[3]
pKa (Acid Dissociation Constant) Not experimentally reportedNot experimentally reported
Polar Surface Area (PSA) Not readily available67.2 Ų[3]

Experimental Protocols

Standardized experimental protocols are essential for the reproducible and accurate determination of physicochemical properties.[7] The following sections describe generalized methodologies applicable to small organic molecules like this compound.

Workflow for Physicochemical Profiling

The determination of key physicochemical properties follows a structured workflow to ensure data quality and consistency, which is crucial for building predictive ADME models.

G cluster_start Initiation cluster_experimental Experimental Determination cluster_analysis Data Analysis & Modeling cluster_end Application start Compound Synthesis & Purification melting_point Melting Point (Capillary Method) start->melting_point solubility Aqueous Solubility (Shake-Flask/HPLC-UV) start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp logP Measurement (Shake-Flask/HPLC) start->logp data_analysis Data Collation & Analysis melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis qspr QSPR Modeling data_analysis->qspr end_point Inform Drug Development Process data_analysis->end_point qspr->end_point G ketone Substituted Acetophenone (e.g., 1-(4-fluorophenyl)propan-1-one) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) ketone->reaction α-haloketone intermediate thiourea Thiourea thiourea->reaction iodine Iodine (I₂) (Catalyst/Oxidant) iodine->reaction product 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine reaction->product Final Product

References

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure Elucidation of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

This technical guide provides a detailed overview of the structural elucidation of the heterocyclic compound this compound. The document outlines the general synthetic methodology, predicted spectroscopic data, and the logical workflow for its characterization. While specific experimental data for this exact compound is not extensively available in public literature, this guide consolidates information from closely related analogs to provide a robust framework for its analysis.

Compound Identity

The fundamental identification of this compound is based on its chemical formula and unique identifiers.

PropertyValue
CAS Number 2928-00-9[1]
Molecular Formula C₁₀H₉FN₂S[1]
Molecular Weight 208.26 g/mol [1]
IUPAC Name This compound

Synthetic Pathway

The synthesis of 4-aryl-2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketone with a thiourea or a related derivative. For the target compound, the synthesis would likely proceed as outlined in the workflow below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediate & Final Product 1-(4-fluorophenyl)propan-1-one 1-(4-fluorophenyl)propan-1-one Halogenation α-Halogenation (e.g., with Bromine) 1-(4-fluorophenyl)propan-1-one->Halogenation Thiourea Thiourea Condensation Cyclocondensation (Hantzsch Synthesis) Thiourea->Condensation alpha_haloketone 2-Bromo-1-(4-fluorophenyl)propan-1-one Halogenation->alpha_haloketone target_compound This compound Condensation->target_compound alpha_haloketone->Condensation

Caption: General workflow for the Hantzsch synthesis of this compound.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would be performed using a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data based on analogous 4-aryl-2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.8Multiplet2HAromatic protons (ortho to Fluorine)
~ 7.1 - 7.3Multiplet2HAromatic protons (meta to Fluorine)
~ 6.5 - 7.0Singlet (broad)2H-NH₂ protons
~ 2.4Singlet3H-CH₃ protons

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 168C2 (Thiazole ring, C-NH₂)
~ 162 (d, J ≈ 245 Hz)C4' (Aromatic C-F)
~ 148C4 (Thiazole ring)
~ 130 (d, J ≈ 8 Hz)C2', C6' (Aromatic CH)
~ 128C1' (Aromatic C)
~ 115 (d, J ≈ 21 Hz)C3', C5' (Aromatic CH)
~ 112C5 (Thiazole ring)
~ 12-CH₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchingPrimary amine (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
~ 1620C=N stretchingThiazole ring
~ 1580C=C stretchingAromatic ring
1250 - 1200C-F stretchingAryl-F

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
~ 208[M]⁺ (Molecular ion)
~ 209[M+H]⁺ (in ESI or CI)
FragmentsLoss of NH₂, CH₃, and fragmentation of the thiazole and phenyl rings.

Experimental Protocols

4.1. Synthesis: General Hantzsch Thiazole Synthesis

  • α-Halogenation of the Ketone: To a solution of 1-(4-fluorophenyl)propan-1-one in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add an equimolar amount of bromine dropwise with stirring at room temperature. The reaction progress can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one.

  • Cyclocondensation: The crude α-bromoketone is dissolved in ethanol, followed by the addition of an equimolar amount of thiourea. The mixture is refluxed for several hours.[3] The completion of the reaction is monitored by TLC.

  • Work-up and Purification: Upon cooling, the product, this compound hydrobromide, often precipitates. The solid is collected by filtration. The free base can be obtained by neutralizing the salt with a base (e.g., aqueous sodium bicarbonate) and then extracting with a suitable organic solvent. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

4.2. Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus to assess its purity.

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Hantzsch Synthesis Purification Recrystallization Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Data_Integration Data Integration & Interpretation FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways directly modulated by this compound. However, thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through the modulation of various enzymatic and signaling pathways.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

The Biological Activity of 2-Amino-4-aryl-5-methylthiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of a specific subclass, 2-amino-4-aryl-5-methylthiazoles, and their derivatives. This document is intended to serve as a comprehensive resource, detailing their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Core Biological Activities

Derivatives of the 2-amino-4-aryl-5-methylthiazole core have demonstrated significant potential in several key therapeutic areas, primarily as anticancer, antimicrobial, and kinase-inhibiting agents. The versatility of this scaffold allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for drug discovery programs.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for a selection of 2-amino-4-aryl-5-methylthiazole derivatives and related compounds, extracted from various scientific studies.

Anticancer Activity

The anticancer potential of these compounds has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their cytotoxic effects.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 28 A549 (Lung)8.64[1]
HeLa (Cervical)6.05[1]
HT29 (Colon)0.63[1]
Karpas299 (Lymphoma)13.87[1]
Compound 20 H1299 (Lung)4.89[1]
SHG-44 (Glioma)4.03[1]
Compound 27 HeLa (Cervical)1.6 ± 0.8[1]
Compound 46b A549 (Lung)0.16 ± 0.06[1]
HepG2 (Liver)0.13 ± 0.05[1]
Compound 4v -20 nM (ROCK II)[2]
Compound 27 (Dasatinib analog) -subnanomolar (pan-Src)[3]
Compound 3b C32 (Melanoma)24.4[4]
A375 (Melanoma)-[4]
Compound 27 (CK2 inhibitor) 786-O (Renal)5 (EC50)[5]
Antimicrobial Activity

The antimicrobial efficacy of 2-amino-4-aryl-5-methylthiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
[Formula: see text]-4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile Pseudomonas aeruginosa-[6]
Piperazinyl derivative 121d Methicillin-resistant S. aureus4[7]
E. coli8[7]
Halogenated thiourea derivative 124 S. aureus4-16[7]
S. epidermidis4-16[7]
Oxazole-containing compounds Mycobacterium tuberculosis H37Ra3.13[8]
Compound 5a8 Candida albicans9 (MIC80)[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of 2-amino-4-aryl-5-methylthiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Agar Disc Diffusion for Antimicrobial Susceptibility Testing

The agar disc diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disc impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a standardized bacterial suspension. The compound diffuses from the disc into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disc.

Procedure:

  • Inoculum Preparation:

    • Select several isolated colonies of the test bacterium from a fresh culture.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Agar Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Application of Antimicrobial Discs:

    • Using sterile forceps, place the paper discs impregnated with the test compounds onto the inoculated agar surface.

    • Ensure the discs are firmly in contact with the agar and are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • The size of the zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general luminescence-based assay for measuring the inhibitory activity of compounds against a specific protein kinase.

Principle: Kinase activity is quantified by measuring the amount of ADP produced in the phosphorylation reaction. A reagent is added to convert the ADP to ATP, which then drives a luciferase-catalyzed reaction that generates a luminescent signal proportional to the kinase activity.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

    • Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase Reaction:

    • In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compounds or vehicle control to each well.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for about 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The anticancer activity of 2-amino-4-aryl-5-methylthiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor 2-Amino-4-aryl- 5-methylthiazole Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

The induction of programmed cell death, or apoptosis, is another crucial mechanism of action for these compounds.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Compound 2-Amino-4-aryl- 5-methylthiazole Compound->Mitochondrion Induces stress

Caption: Caspase-Mediated Apoptosis Pathway.

Experimental Workflow

The discovery and development of novel 2-amino-4-aryl-5-methylthiazole derivatives as therapeutic agents follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of 2-Amino-4-aryl-5-methylthiazole Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., MTT Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive Compounds (Redesign) SecondaryScreening Secondary Assays (e.g., Kinase Inhibition, MIC) HitIdentification->SecondaryScreening Active Compounds LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreening->LeadOptimization LeadOptimization->Synthesis New Analogs Preclinical Preclinical Studies (In vivo models) LeadOptimization->Preclinical Promising Leads

Caption: Drug Discovery and Development Workflow.

This technical guide provides a foundational understanding of the biological activities of 2-amino-4-aryl-5-methylthiazoles. The presented data, experimental protocols, and visual representations of pathways and workflows are intended to aid researchers in the rational design and development of novel therapeutics based on this versatile chemical scaffold.

References

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine derivatives synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Derivatives

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs and exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] The 2-aminothiazole moiety, in particular, serves as a versatile pharmacophore and a key building block for the synthesis of more complex molecules.[5]

This technical guide focuses on the synthesis of derivatives based on the this compound core. The inclusion of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This document provides a detailed overview of the prevalent synthetic methodologies, experimental protocols, and characterization data, tailored for researchers, chemists, and professionals in the field of drug discovery and development.

Core Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[6] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[1][2]

The general mechanism proceeds via initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

For the specific synthesis of the this compound core, the required precursors are 2-halo-1-(4-fluorophenyl)propan-1-one and thiourea .

Synthesis Workflow and Derivatization

The synthesis begins with the preparation of the requisite α-haloketone, which is then cyclized with thiourea. The resulting 2-aminothiazole core is a versatile intermediate that can be readily functionalized at the amino group to generate a library of derivatives.

Caption: General workflow for the Hantzsch synthesis of the target 2-aminothiazole core.

Once the core is synthesized, the 2-amino group provides a reactive handle for further derivatization, a crucial step in structure-activity relationship (SAR) studies.

Caption: Common derivatization pathways starting from the 2-aminothiazole core.

Experimental Protocols

Several methods have been reported for the synthesis of 2-aminothiazoles, ranging from conventional reflux to modern one-pot procedures.[5][7] Below are detailed protocols adapted from established literature for analogous compounds.[8][9]

Protocol 1: Classical Hantzsch Synthesis (Two Steps)

Step A: α-Bromination of 1-(4-fluorophenyl)propan-1-one

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Cool the solution in an ice bath.

  • Add bromine (1 equivalent) dropwise with constant stirring while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product, 2-bromo-1-(4-fluorophenyl)propan-1-one, with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step with or without further purification.

Step B: Cyclization with Thiourea

  • To a solution of the crude 2-bromo-1-(4-fluorophenyl)propan-1-one (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate or ammonia, which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Pot Synthesis using Iodine Catalyst

This method combines the halogenation and cyclization steps into a single, efficient procedure.[8]

  • In a round-bottom flask, combine 1-(4-fluorophenyl)propan-1-one (1 equivalent), thiourea (2 equivalents), and iodine (1.5 equivalents) in isopropanol.

  • Add triethylamine (a small amount, e.g., 0.5 mL for a 5 mmol scale reaction) to the mixture.

  • Heat the resulting mixture at 100 °C and stir for 6-10 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Adjust the pH to 7-8 using an aqueous ammonia solution to precipitate the product.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.

Data Presentation

Quantitative data from various synthesis methods and characterization of the final products are crucial for reproducibility and comparison.

Table 1: Comparison of Selected Synthesis Methods for 2-Aminothiazole Derivatives

MethodKey Reagents/CatalystsSolventConditionsTypical YieldsReference
Classical Hantzsch α-haloketone, ThioureaEthanolReflux, 4-5 h60-80%[9][10]
One-Pot (Iodine) Ketone, Thiourea, IodineIsopropanol100 °C, 6-10 h60-75%[8]
One-Pot (CuBr₂) Ketone, Thiourea, CuBr₂N/AN/A70-90%[7]
Solvent-Free α-haloketone, ThioureaNoneGrinding, RTHigh[5]
Catalytic (TCCA) Ketone, Thiourea, TCCA, NanocatalystEthanol80 °C, <1 h>90%[11][12]

Yields are generalized from the literature for analogous 2-aminothiazole syntheses.

Table 2: Physicochemical and Spectral Data for the Analogous Compound: 4-(4-Fluorophenyl)thiazol-2-amine

Note: This data is for the 5-unsubstituted analog, as specific data for the 5-methyl derivative was not available in the cited literature. It serves as a close reference.

PropertyValueReference
Molecular Formula C₉H₇FN₂S[8]
Molecular Weight 194.23 g/mol [8]
Appearance White solid[8]
Melting Point 122–124 °C[8]
¹H-NMR (400 MHz, DMSO-d₆) δ 7.85–7.80 (m, 2H), 7.22–7.16 (m, 2H), 7.08 (s, 2H, -NH₂), 6.98 (s, 1H, thiazole-H)[8]
¹³C-NMR (100 MHz, DMSO-d₆) δ 168.2, 162.5, 160.1, 148.7, 131.5, 131.4, 127.4, 127.3, 115.3, 115.1, 101.1[8]
HR-ESI-MS (m/z) [M + H]⁺ calcd for C₉H₈FN₂S: 195.0387; found: 195.0383[8]

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established methodologies, primarily the Hantzsch thiazole synthesis. Modern advancements have introduced efficient, high-yield, one-pot procedures that minimize reaction times and simplify purification.[7][13] The resulting 2-aminothiazole core is a valuable platform for further chemical exploration, allowing for the generation of diverse molecular libraries. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to synthesize and develop novel thiazole-based compounds for potential therapeutic applications.

References

Spectroscopic Profile of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. As of the compilation of this document, direct experimental spectroscopic data for this specific molecule is not extensively available in published literature. Therefore, the data presented herein is a predictive analysis based on established principles of spectroscopy and data from analogous chemical structures. This guide aims to serve as a valuable resource for the synthesis, characterization, and quality control of this compound and its derivatives by providing expected spectral characteristics and detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentPredicted Coupling Constant (J, Hz)
~7.4 - 7.6dd2HAr-H (ortho to F)J(H,F) ≈ 8.8, J(H,H) ≈ 5.5
~7.1 - 7.3t2HAr-H (meta to F)J(H,H) ≈ 8.8
~6.5 - 7.0br s2H-NH₂-
~2.3s3H-CH₃-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentPredicted C-F Coupling Constant (J, Hz)
~168C2 (Thiazole, C-NH₂)-
~162 (d)C4' (Fluorophenyl, C-F)¹J(C,F) ≈ 245
~148C4 (Thiazole)-
~131 (d)C1' (Fluorophenyl)⁴J(C,F) ≈ 3
~129 (d)C2', C6' (Fluorophenyl)²J(C,F) ≈ 8
~116 (d)C3', C5' (Fluorophenyl)³J(C,F) ≈ 22
~115C5 (Thiazole)-
~12-CH₃-

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
m/zIonNotes
~208.05[M]⁺Molecular Ion
~209.06[M+H]⁺Protonated Molecular Ion
~182.04[M-CN]⁺Loss of a cyanide radical
~136.03[C₇H₅FN]⁺Fragment of the fluorophenyl acetonitrile radical cation
~109.02[C₆H₄F]⁺Fluorophenyl cation

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (ν, cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
~1620StrongC=N stretch (thiazole ring)
~1590, ~1500Medium-StrongAromatic C=C stretch
~1230StrongC-F stretch
~840StrongC-H out-of-plane bend (para-substituted benzene)

Sample Preparation: KBr pellet or Thin Film

Experimental Protocols

The following are generalized experimental protocols that can be applied for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.[1]

  • Instrumentation : The spectra should be recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The spectral width should cover the range of 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should be set to 0-200 ppm.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amine group, which can be easily protonated.[2] Electron impact (EI) can also be used to obtain fragmentation patterns.

  • Mass Analysis :

    • The analysis can be performed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Acquire the data in positive ion mode.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Data Acquisition :

    • Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR MS Mass Spectrometry (HRMS, MS/MS) SamplePrep->MS IR IR Spectroscopy SamplePrep->IR DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis StructureElucidation Structure Elucidation & Confirmation DataAnalysis->StructureElucidation

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The document outlines the predicted chemical shifts (δ), coupling constants (J), and integration values for each proton in the molecule. Furthermore, a standard experimental protocol for acquiring such a spectrum is detailed, and the molecular structure with proton assignments is visualized.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the scientific literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2' and H-6' (Ar-H)7.40 - 7.60Doublet of doublets (dd) or Multiplet (m)JH-F ≈ 8.8, JH-H ≈ 8.52H
H-3' and H-5' (Ar-H)7.10 - 7.25Triplet (t) or Multiplet (m)JH-H ≈ 8.52H
NH25.0 - 6.0Broad singlet (br s)-2H
CH32.30 - 2.50Singlet (s)-3H

Molecular Structure and Proton Labeling

The molecular structure of this compound with the assigned protons is depicted below. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Molecular structure of the target compound.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.

  • The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

4. Data Processing:

  • The acquired Free Induction Decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

  • Coupling constants (J) are measured from the splitting patterns of the signals.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.

G A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference to TMS (0.00 ppm) B->C D Identify Signal Multiplicities (s, d, t, m) C->D E Integrate Signals to Determine Proton Ratios D->E F Measure Coupling Constants (J-values) E->F G Assign Signals to Protons in the Molecule F->G H Confirm Molecular Structure G->H

Workflow for 1H NMR spectral analysis.

13C NMR Analysis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. This document outlines the expected chemical shifts, provides a detailed experimental protocol for its synthesis and NMR analysis, and includes a workflow diagram for the analytical process.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in pharmacologically active molecules. 13C NMR spectroscopy is a critical analytical technique for the structural elucidation and purity assessment of such organic compounds. This guide offers a comprehensive resource for researchers working with this and related molecules.

Predicted 13C NMR Data

Table 1: 13C NMR Chemical Shift Data

Carbon Atom4-(4-Fluorophenyl)thiazol-2-amine (Experimental, DMSO-d6, 100 MHz)[1]This compound (Estimated)
C2168.2 ppm~168-170 ppm
C4148.7 ppm~147-149 ppm
C5101.1 ppm~110-115 ppm
C-CH3-~10-15 ppm
C1' (C-F)162.5, 160.1 ppm (d, J=243 Hz)~162-160 ppm (d)
C2', C6'127.4, 127.3 ppm (d, J=8 Hz)~127-128 ppm (d)
C3', C5'115.3, 115.1 ppm (d, J=22 Hz)~115-116 ppm (d)
C4'131.5, 131.4 ppm~131-132 ppm

Note: The chemical shifts for the fluorophenyl group are presented as doublets (d) due to coupling with the fluorine atom.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the title compound is the Hantzsch thiazole synthesis.[2]

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • A mixture of 1-(4-Fluorophenyl)propan-1-one (1 equivalent), thiourea (2 equivalents), and iodine (1.5 equivalents) is prepared in ethanol.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then neutralized with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by basification with an appropriate base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

13C NMR Analysis

Sample Preparation:

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • Technique: A standard proton-decoupled 13C NMR spectrum is acquired.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei.

    • Number of Scans: A sufficient number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

Workflow Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_nmr 13C NMR Analysis cluster_output Output Reactants 1-(4-Fluorophenyl)propan-1-one + Thiourea + Iodine Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Workup Neutralization & Purification Reaction->Workup Product 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine Workup->Product SamplePrep Sample Preparation (Dissolve in Deuterated Solvent + TMS) Product->SamplePrep NMR_Acquisition Data Acquisition (High-Field NMR Spectrometer) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking & Chemical Shift Assignment) Data_Processing->Spectral_Analysis Final_Data 13C NMR Spectrum & Data Table Spectral_Analysis->Final_Data

Caption: Workflow for the synthesis and 13C NMR analysis.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structure, featuring a substituted thiazole core, lends itself to a variety of biological activities. Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such novel molecules. This guide provides a detailed overview of the predicted mass spectrometric behavior of this compound, a generalized experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a proposed fragmentation pathway.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not extensively published, its fragmentation pattern can be predicted based on the established behavior of 2-aminothiazole derivatives and fluorophenyl-containing compounds. The molecular weight of the compound is approximately 222.28 g/mol . In a typical soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak.

The predicted key mass spectral peaks for the protonated molecule are summarized in the table below. The fragmentation is expected to initiate from the protonated amine group and involve cleavages of the thiazole ring and the bond connecting the phenyl ring.

Predicted m/zProposed Fragment IonDescription of Fragment
223.08[C₁₀H₁₀FN₂S+H]⁺Protonated molecular ion
206.05[C₁₀H₇FN₂S]⁺Loss of NH₃ from the protonated amine
181.04[C₉H₇FNS]⁺Cleavage and loss of the aminomethyl group
136.05[C₇H₅FNS]⁺Fragmentation of the thiazole ring
123.05[C₇H₆F]⁺Fluorophenylmethyl cation
96.02[C₆H₅F]⁺Fluorophenyl cation

Experimental Protocols

This section outlines a general experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: A stock solution of this compound is prepared by dissolving 1 mg of the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to achieve a concentration of 1 mg/mL.

  • Working Solutions: A series of working standard solutions are prepared by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Sample Extraction (from a biological matrix): For analysis from complex matrices like plasma, a protein precipitation or solid-phase extraction (SPE) method would be employed.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. The supernatant is collected for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this type of small molecule.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Predicted):

    • For Quantification: 223.1 -> 123.1 (Precursor -> Product ion)

    • For Confirmation: 223.1 -> 96.0 (Precursor -> Product ion)

  • Data Acquisition and Processing: Data is acquired and processed using the instrument's specific software.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under mass spectrometry conditions.

G cluster_main Mol [M+H]⁺ m/z = 223.08 Frag1 Fragment m/z = 206.05 Mol->Frag1 -NH₃ Frag2 Fragment m/z = 181.04 Mol->Frag2 -CH₂NH₂ Frag3 Fragment m/z = 136.05 Frag2->Frag3 -C₂H₂N Frag4 Fragment m/z = 123.05 Frag2->Frag4 -C₂HNS Frag5 Fragment m/z = 96.02 Frag4->Frag5 -C₂H₃

Predicted fragmentation of this compound.
General Experimental Workflow

The diagram below outlines the logical workflow for the mass spectrometric analysis of a novel compound like this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Standard & Sample Preparation Extract Extraction (if necessary) Prep->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Ionization & Detection) LC->MS Acquire Data Acquisition MS->Acquire Process Data Processing (Integration & Quantification) Acquire->Process Report Reporting Process->Report

General workflow for LC-MS/MS analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FTIR) spectroscopic properties of the compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this document outlines a detailed theoretical analysis of its expected vibrational modes based on the constituent functional groups. Furthermore, a standardized experimental protocol for acquiring the infrared spectrum of a solid sample is presented, alongside a logical workflow diagram to guide researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for the characterization and quality control of this and structurally related thiazole derivatives.

Introduction

This compound is a substituted aminothiazole derivative. The thiazole ring is a core structure in numerous pharmacologically active compounds. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds, a unique spectral "fingerprint" can be obtained. This guide will detail the expected spectral features of the title compound, aiding in its identification and characterization.

Theoretical Infrared Spectral Analysis

The structure of this compound comprises several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. These include the primary amine (NH₂), the 4-fluorophenyl group, the methyl group (CH₃), and the thiazole heterocyclic ring. The expected vibrational frequencies for these groups are summarized in Table 1.

Data Presentation

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Primary Amine N-H Stretch (asymmetric & symmetric)3500 - 3300Medium-WeakTwo distinct peaks are expected for a primary amine.[1][2][3][4]
N-H Bend (scissoring)1650 - 1580MediumThis band can sometimes overlap with C=C stretching vibrations.[1][2][4]
N-H Wag910 - 665Broad, Medium-StrongA broad absorption characteristic of primary and secondary amines.[2][4]
Aromatic C-H C-H Stretch3100 - 3000Medium-WeakTypically appear as multiple weak bands just above 3000 cm⁻¹.[5][6]
C-H Out-of-plane Bend900 - 675StrongThe position is indicative of the substitution pattern on the aromatic ring.
Methyl Group C-H Stretch (asymmetric & symmetric)2960 - 2850MediumCharacteristic absorptions for sp³ hybridized C-H bonds.[7]
C-H Bend (asymmetric & symmetric)1470 - 1370Medium
Thiazole & Phenyl Rings C=N and C=C Stretch1650 - 1450Medium-StrongA series of bands are expected due to the conjugated system of the thiazole and phenyl rings.
Carbon-Nitrogen Bond C-N Stretch1350 - 1200Medium-StrongAromatic C-N stretching typically occurs at a higher frequency than aliphatic C-N.[1][2][4]
Carbon-Fluorine Bond C-F Stretch1250 - 1020StrongThis is expected to be a strong and prominent band due to the high polarity of the C-F bond.[8][9]
Thiazole Ring C-S Stretch800 - 600Weak-MediumC-S stretching vibrations are often weak and can be difficult to assign definitively.

Experimental Protocol: Solid-State FTIR Spectroscopy using the KBr Pellet Method

This section provides a detailed methodology for obtaining a high-quality infrared spectrum of a solid sample such as this compound.

3.1. Materials and Equipment

  • This compound (solid sample)

  • FTIR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (for drying)

3.2. Sample Preparation

  • Drying: Gently heat the KBr powder under an infrared lamp for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum (broad absorption around 3400 cm⁻¹ and a sharp band near 1640 cm⁻¹). Allow the KBr to cool to room temperature in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. Place the mixture into a clean, dry agate mortar.

  • Mixing and Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the incident infrared radiation to minimize scattering.

  • Pellet Formation: Transfer the powdered mixture into the pellet-forming die. Distribute the powder evenly.

  • Pressing: Place the die in the hydraulic press and apply a pressure of 7-10 tons for approximately 2-5 minutes. This will form a transparent or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the sample into the sample holder in the spectrometer.

  • Spectral Collection: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental protocol for obtaining the FTIR spectrum of the title compound.

experimental_workflow start Start prep_sample Sample Preparation start->prep_sample dry_kbr Dry KBr Powder prep_sample->dry_kbr mix_grind Mix and Grind (1-2 mg Sample + 100-200 mg KBr) dry_kbr->mix_grind form_pellet Form Pellet (7-10 tons pressure) mix_grind->form_pellet spectrometer_setup Spectrometer Setup form_pellet->spectrometer_setup background_scan Acquire Background Spectrum (Empty Sample Compartment) spectrometer_setup->background_scan sample_scan Acquire Sample Spectrum (Place Pellet in Holder) background_scan->sample_scan data_analysis Data Analysis sample_scan->data_analysis process_spectrum Process and Analyze Spectrum data_analysis->process_spectrum end End process_spectrum->end

FTIR Experimental Workflow Diagram

Conclusion

This technical guide provides a foundational understanding of the infrared spectroscopic characteristics of this compound. The tabulated theoretical data serves as a predictive reference for spectrum interpretation, while the detailed experimental protocol offers a standardized method for data acquisition. The provided workflow diagram visually summarizes the key steps for researchers. This information is crucial for the structural elucidation, purity assessment, and quality control of this and related heterocyclic compounds in a research and development setting. It is recommended that this theoretical data be confirmed with an experimental spectrum once the pure compound is available.

References

Potential Therapeutic Targets of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of the key therapeutic targets of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Therapeutic Targets in Oncology

2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action primarily involve the inhibition of key enzymes and proteins that drive tumor growth, proliferation, and survival.[1][2][3]

Protein Kinase Inhibition

A significant number of 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4][5]

1.1.1. Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4][6][7] Several 2-aminothiazole derivatives have been identified as potent inhibitors of PI3K. For instance, some benzothiazole derivatives with a 2-(dialkylamino)ethylurea moiety have shown potent PI3Kα inhibition with IC50 values as low as 13 nM. Alpelisib, an approved anticancer drug, features a 2-aminothiazole core and is a specific inhibitor of the p110α subunit of PI3K.

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Aminothiazole 2-Aminothiazole Derivatives Aminothiazole->PI3K Inhibits Anticancer_Evaluation_Workflow Start Synthesized 2-Aminothiazole Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT KinaseAssay Kinase Inhibition Assay Start->KinaseAssay TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay FlowCytometry Cell Cycle Analysis (Flow Cytometry) MTT->FlowCytometry WesternBlot Apoptosis Protein Analysis (Western Blot) FlowCytometry->WesternBlot Data Data Analysis (IC50, Mechanism) WesternBlot->Data KinaseAssay->Data TubulinAssay->Data Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Aminothiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Aminothiazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

References

The Pivotal Role of the 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the significance of the 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine core, a key pharmacophore in the development of novel therapeutics. While specific data on the title compound is limited, this document provides an in-depth analysis of closely related analogs, summarizing their synthesis, biological activities, and therapeutic potential. We explore its role as a versatile building block in the design of kinase inhibitors, anticancer agents, and antimicrobial compounds. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided, alongside a discussion of their structure-activity relationships. This guide aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on the 2-aminothiazole framework.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of new drugs. The general structure of 2-amino-4-aryl-5-methylthiazole is a key area of interest in contemporary drug discovery.

Synthesis of this compound and its Analogs

The most common and versatile method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis . This one-pot condensation reaction involves the cyclization of an α-haloketone with a thiourea or thioamide derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 4-aryl-5-methyl-2-aminothiazoles.

Materials:

  • Aryl methyl ketone (e.g., 4-fluoroacetophenone)

  • Thiourea

  • Halogenating agent (e.g., N-bromosuccinimide (NBS) or Iodine)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Base (e.g., Sodium bicarbonate, Triethylamine)

Procedure:

  • α-Halogenation of the Ketone: The aryl methyl ketone is dissolved in a suitable solvent (e.g., acetic acid). A halogenating agent (e.g., bromine in acetic acid or NBS) is added portion-wise at room temperature with stirring. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cyclocondensation: To the solution containing the α-haloketone, thiourea is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to remove any excess acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-aryl-5-methylthiazole derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold and its analogs have been investigated for a range of therapeutic applications, primarily in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-amino-4-aryl-5-methylthiazole derivatives. These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

3.1.1. Kinase Inhibition

The 2-aminothiazole core can effectively mimic the hinge-binding region of ATP, enabling it to act as a competitive inhibitor of various kinases. The N-phenyl group at the 2-amino position and the aryl group at the 4-position can be modified to achieve selectivity and potency against specific kinase targets. For instance, derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells.[1]

Diagram: General Kinase Inhibition Workflow

G cluster_screening Compound Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Compound 2-Aminothiazole Library HTS High-Throughput Screening (Kinase Panel) Compound->HTS Hit Hit Compound HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead InVitro In Vitro Assays (e.g., MTT, Western Blot) Lead->InVitro InVivo In Vivo Models (e.g., Xenografts) InVitro->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A generalized workflow for the discovery of kinase inhibitors.

3.1.2. Cytotoxicity against Cancer Cell Lines

The anticancer potential of these compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Antimicrobial Activity

Derivatives of the 2-aminothiazole scaffold have also shown promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-amino-4-aryl-5-methylthiazole derivatives from the literature. Due to the limited data on the exact title compound, analogs with similar structural features are presented.

Compound IDR1 (at C4)R2 (at N2)Target/AssayActivity (IC50/MIC)Reference
Analog 1 4-FluorophenylH5-LOX InhibitionIC50: ~10 µM[2]
Analog 2 Phenyl-COCH2S-(1-methyl-1H-tetrazol-5-yl)A549 Lung Cancer CellsIC50: 23.30 µM[3]
Analog 3 4-ChlorophenylHS. aureusMIC: 125 µg/mL[4]
Analog 4 2-Pyridinyl3-ChlorobenzoylM. tuberculosisMIC: 0.024 µM[5]
Analog 5 Naphthalen-2-yl4-carboxy-3-hydroxyphenylCK2α KinaseIC50: 0.6 µM[6]

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 AddCmpd Add Compound Dilutions Incubate1->AddCmpd Incubate2 Incubate 48-72h AddCmpd->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read G cluster_substituents Key Substituent Positions Thiazole 2-Aminothiazole Core C2 C2-Amino Group (Target Interaction, Selectivity) Thiazole->C2 Modulation of Activity C4 C4-Aryl Group (Binding Affinity, Pharmacokinetics) Thiazole->C4 Target Specificity C5 C5-Methyl Group (Potency, Steric Interactions) Thiazole->C5 Enhancement of Potency

References

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a fundamental and versatile method in heterocyclic chemistry for the construction of the thiazole ring. First reported by Arthur Hantzsch in 1887, this reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

This document provides a detailed protocol for the synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, a fluorinated aminothiazole derivative of interest in drug discovery programs. The presence of the fluorophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Reaction Scheme

The synthesis of this compound proceeds via a two-step process starting from 1-(4-fluorophenyl)propan-2-one. The first step is the α-bromination of the ketone, followed by the classical Hantzsch cyclocondensation with thiourea.

Step 1: Synthesis of 1-Bromo-1-(4-fluorophenyl)propan-2-one

Step 2: Hantzsch Thiazole Synthesis

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-(4-fluorophenyl)propan-2-one (Intermediate)

Materials:

  • 1-(4-fluorophenyl)propan-2-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-2-one (10.0 g, 65.7 mmol) in glacial acetic acid (50 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (3.4 mL, 65.7 mmol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-bromo-1-(4-fluorophenyl)propan-2-one. The crude product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Bromo-1-(4-fluorophenyl)propan-2-one

  • Thiourea

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 1-bromo-1-(4-fluorophenyl)propan-2-one (from the previous step, approx. 65.7 mmol) and thiourea (5.5 g, 72.3 mmol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to approximately half its volume using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Data Presentation

ParameterValue
Product Name This compound
CAS Number 2928-00-9
Molecular Formula C₁₀H₉FN₂S
Molecular Weight 208.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point 178-180 °C (typical)
Yield 75-85% (typical)
Purity (by HPLC) >98%

Characterization Data:

TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ 7.55-7.51 (m, 2H, Ar-H), 7.25-7.20 (m, 2H, Ar-H), 7.05 (s, 2H, NH₂), 2.30 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.0, 161.5 (d, J=243 Hz), 148.0, 131.0 (d, J=3 Hz), 128.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 110.0, 12.0
Mass Spectrometry (ESI-MS) m/z 209.1 [M+H]⁺

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow```dot

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification start1 1-(4-Fluorophenyl)propan-2-one bromination α-Bromination start1->bromination start2 Thiourea cyclocondensation Hantzsch Cyclocondensation start2->cyclocondensation intermediate 1-Bromo-1-(4-fluorophenyl)propan-2-one bromination->intermediate crude_product Crude Product cyclocondensation->crude_product intermediate->cyclocondensation purification Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Application Notes and Protocols for the Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted 2-aminothiazoles is therefore of significant interest in drug discovery and development. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea, remains one of the most robust and widely used methods for constructing the thiazole ring.

This document provides a detailed experimental protocol for the synthesis of 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The procedure is a two-step process commencing with the alpha-bromination of 1-(4-fluorophenyl)propan-1-one to yield the key intermediate, 2-bromo-1-(4-fluorophenyl)propan-1-one. This intermediate is then subjected to a Hantzsch condensation with thiourea to afford the target 2-aminothiazole derivative.

Experimental Protocols

Disclaimer: This protocol is a representative procedure based on established chemical principles for the Hantzsch thiazole synthesis and alpha-bromination of ketones. Researchers should conduct their own risk assessment and optimization of reaction conditions.

Part A: Synthesis of 2-Bromo-1-(4-fluorophenyl)propan-1-one (Intermediate)

This step involves the selective bromination of 1-(4-fluorophenyl)propan-1-one at the alpha-position.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Bromine (Br₂)

  • Methanol (or Acetic Acid)

  • Hydrochloric acid (HCl, concentrated, catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)propan-1-one (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in methanol dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears and the solution is neutral to pH paper.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound (Hantzsch Thiazole Synthesis)

This is the final cyclization step to form the desired 2-aminothiazole.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)propan-1-one (from Part A)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), solid

  • Water

Procedure:

  • In a round-bottom flask, dissolve the crude 2-bromo-1-(4-fluorophenyl)propan-1-one (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution and stir to dissolve.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture until a precipitate forms.

  • Neutralize the mixture by the careful addition of solid sodium bicarbonate until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
1-(4-Fluorophenyl)propan-1-oneC₉H₉FO152.171.0
BromineBr₂159.811.0
2-Bromo-1-(4-fluorophenyl)propan-1-oneC₉H₈BrFO231.061.0 (Intermediate)
ThioureaCH₄N₂S76.121.1
This compound C₁₀H₉FN₂S 208.26 1.0 (Product)

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 1-(4-Fluorophenyl)propan-1-one S1 Reaction in Methanol/HCl (cat.) A->S1 B Bromine (Br₂) B->S1 C Thiourea S2 Reflux in Ethanol C->S2 P1 2-Bromo-1-(4-fluorophenyl)propan-1-one S1->P1 Intermediate Product P1->S2 P2 This compound S2->P2 Final Product

Caption: Synthetic workflow for this compound.

Application Note: Recrystallization Protocol for the Purification of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds.

Purpose: This document provides a detailed protocol for the purification of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine via recrystallization, a critical step for ensuring high purity of intermediates and final compounds in a research and development setting.

Introduction

This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Compounds in this class are significant scaffolds in medicinal chemistry. Achieving high purity of such intermediates is essential for the successful synthesis of downstream targets and for obtaining accurate biological and analytical data. Recrystallization is a robust and widely used technique for purifying solid organic compounds, leveraging the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

This application note details a standard procedure for the recrystallization of this compound. The protocol is based on established methods for structurally similar thiazole derivatives, which frequently employ polar protic solvents.[1][2] Ethanol has been shown to be an effective recrystallization solvent for analogous 4-fluorophenyl-thiazol-2-amine compounds and is recommended as the primary solvent for this procedure.[2][3]

Data Presentation: Solvent System Evaluation

Effective recrystallization requires the selection of an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Based on literature for similar compounds, several solvent systems can be considered. Researchers should perform small-scale solubility tests to confirm the optimal choice for their specific batch of crude material.[1] The following table provides a template for recording and comparing results from solvent screening and optimization experiments.

Solvent SystemCrude Mass (g)Solvent Volume (mL)Temperature (°C) for DissolutionYield (%)Purity by HPLC (%)Notes
Ethanol1.0015-20~7885>99Forms well-defined needles upon slow cooling.
Ethanol/Water (7:3)1.0012-18~8588>99May improve yield if compound is slightly too soluble in pure ethanol.[4]
Acetone1.0025-30~5680>98.5Lower boiling point, may be useful if compound is heat sensitive.
Isopropanol1.0020-25~8283>99Good alternative to ethanol.

Note: The data presented are representative examples and may vary based on the impurity profile of the crude material.

Experimental Workflow

The following diagram outlines the key steps in the recrystallization process for this compound.

G start Start: Crude 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine dissolution 1. Dissolution Dissolve crude solid in minimal hot ethanol. start->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities if present. dissolution->hot_filtration Solution has insoluble matter cooling 3. Cooling & Crystallization Allow solution to cool slowly to room temperature, then chill in an ice bath. dissolution->cooling Solution is clear hot_filtration->cooling isolation 4. Isolation Collect crystals by vacuum filtration. cooling->isolation washing 5. Washing Rinse crystals with a small amount of ice-cold ethanol. isolation->washing drying 6. Drying Dry crystals under vacuum to constant weight. washing->drying end_product End: Purified Product (>99% Purity) drying->end_product

Caption: Workflow for the purification of this compound.

Detailed Recrystallization Protocol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Condenser (optional, to minimize solvent evaporation)

  • Fluted filter paper

  • Powder funnel

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point of the solvent (~78 °C).[1] It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to maximize product recovery.[1]

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a powder funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. This step prevents premature crystallization of the product in the funnel.

  • Cooling and Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.

    • Collect the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.

    • Wash the collected crystals with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities. Use minimal solvent to avoid redissolving the product.[1]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

    • Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum until a constant weight is achieved.

  • Analysis:

    • Determine the melting point, yield, and purity (e.g., by HPLC, NMR) of the recrystallized product to assess the effectiveness of the purification.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out The solution is cooling too rapidly; the compound's melting point is lower than the solvent's boiling point.Reheat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool more slowly.[1]
No Crystals Form The solution is too dilute (too much solvent was used); the solution is supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal of the pure compound if available.[1]
Low Recovery Too much solvent was used; the compound has significant solubility in cold solvent; crystals were lost during transfer.Ensure minimal hot solvent is used. Cool the solution thoroughly in an ice bath. Wash crystals with a minimal amount of ice-cold solvent.[1]
Colored Crystals Impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step. A second recrystallization may be necessary.[1]

References

Application Notes and Protocols for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs.[1] The 2-aminothiazole core is a key pharmacophore in the design of numerous kinase inhibitors, which are critical regulators of cellular signaling pathways often implicated in diseases such as cancer and inflammation.[1][2][3] While specific data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of its potential applications as a kinase inhibitor based on the well-established properties of structurally related compounds. The protocols and data presented herein are representative of the 2-aminothiazole class and serve as a guide for the investigation of this specific molecule.

Data Presentation

Table 1: Representative Kinase Inhibitory Activity of 2-Aminothiazole Derivatives

Compound ClassTarget Kinase(s)Reported IC50/Ki ValuesTherapeutic Area
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BKi = 8.0 nM, 9.2 nMOncology
2-Aminothiazole DerivativesSrc Family Kinases (e.g., Lck)Sub-nanomolar to nanomolar rangeInflammation, Oncology[3]
4-aryl-thiazole-2-aminesRho-associated kinase (ROCK II)IC50 = 20 nMCardiovascular, Ocular
Thiazole Carboxamidesc-MetIC50 = 29.05 nMOncology

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of the test compound against a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • Positive control inhibitor (a known inhibitor for the target kinase)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well white, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • In a microplate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 5 µL of a 2X kinase/substrate solution in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of a 4X ATP solution (at the Km concentration for the specific kinase) in kinase assay buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals are formed.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway that is frequently targeted by 2-aminothiazole-based inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine Inhibitor->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Generalized RTK signaling pathway inhibited by a 2-aminothiazole.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Hantzsch Hantzsch Thiazole Synthesis Purification Purification and Characterization Hantzsch->Purification KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) Purification->KinaseAssay CellViability Cell-Based Proliferation Assay (e.g., MTT) KinaseAssay->CellViability PK Pharmacokinetics (PK) Studies CellViability->PK Efficacy Xenograft Efficacy Models PK->Efficacy

Caption: Drug discovery workflow for a novel kinase inhibitor.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical structure and its biological activity.

SAR_Logic Compound This compound 2-Aminothiazole Core 4-Fluorophenyl Group 5-Methyl Group Activity Biological Activity Kinase Inhibition Cellular Potency Selectivity Compound:f1->Activity:f1 Binds to ATP pocket Compound:f2->Activity:f2 Influences potency and selectivity Compound:f3->Activity:f3 Modifies binding interactions

References

In Vitro Testing of 2-Aminothiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro testing of 2-aminothiazole compounds, a promising class of molecules with diverse biological activities. These application notes and protocols are designed to assist researchers in the systematic evaluation of these compounds for potential therapeutic applications, particularly in oncology.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several clinically approved drugs and investigational compounds feature this heterocyclic motif.[4] This guide outlines key in vitro assays to characterize the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of novel 2-aminothiazole derivatives. Additionally, it provides protocols for assessing their inhibitory activity against specific protein kinases, which are common targets for this class of compounds.

Data Presentation: In Vitro Bioactivity of 2-Aminothiazole Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected 2-aminothiazole compounds from various studies. These data are presented to provide a comparative overview of their potency and selectivity.

Table 1: Cytotoxic Activity of 2-Aminothiazole Derivatives against Various Cancer Cell Lines [1][4]

Compound/DerivativeCancer Cell LineIC50 Value
Compound A HeLa (Cervical Cancer)5.2 µM
A549 (Lung Cancer)7.8 µM
MCF-7 (Breast Cancer)3.5 µM
Compound B HCT116 (Colon Cancer)1.9 µM
Jurkat (T-cell Leukemia)0.8 µM
Dasatinib (BMS-354825) K562 (Chronic Myelogenous Leukemia)<1 nM
LNCaP (Prostate Cancer)15 nM
Compound 20 H1299 (Lung Cancer)4.89 µM[4]
SHG-44 (Glioma)4.03 µM[4]
Compound 28 A549 (Lung Cancer)8.64 µM[4]
HeLa (Cervical Cancer)6.05 µM[4]
HT29 (Colon Cancer)0.63 µM[4]

Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives [5][6]

Compound/DerivativeTarget KinaseIC50/Ki Value
Compound C CDK2/Cyclin AIC50 = 15 µM[5]
Compound 4 CDK2IC50 = 20 nM[6]
Dasatinib SrcIC50 = 0.55 nM
AblIC50 = <1 nM
c-KitIC50 = 13 nM
Aurora Kinase Inhibitor (generic) Aurora AIC50 = 50-100 nM
Aurora BIC50 = 20-50 nM

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to evaluate the biological activity of 2-aminothiazole compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom plates

  • 2-aminothiazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with 2-aminothiazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 2-aminothiazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole compound at the desired concentration and for the appropriate time to induce apoptosis. Include untreated and positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for the Annexin V/PI Apoptosis Assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cells treated with 2-aminothiazole compounds

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the 2-aminothiazole compound for a specified duration.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell_Cycle_Analysis_Workflow A Treat cells with compound B Harvest and fix cells in ethanol A->B C Wash and resuspend in PI/RNase solution B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Workflow for Cell Cycle Analysis by PI Staining.

In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)

This assay determines the ability of a 2-aminothiazole compound to inhibit the activity of a specific protein kinase. The following is a general protocol that can be adapted for various kinases.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • 2-aminothiazole compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the 2-aminothiazole compound in kinase reaction buffer. Prepare the kinase and substrate in the same buffer.

  • Assay Plate Setup: Add 2.5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the kinase/substrate mixture to each well. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare compound dilutions B Add compound to plate A->B C Add kinase and substrate B->C D Initiate reaction with ATP C->D E Incubate D->E F Add detection reagents E->F G Measure luminescence F->G H Calculate IC50 value G->H

Workflow for an In Vitro Kinase Inhibition Assay.

Signaling Pathways Modulated by 2-Aminothiazole Compounds

2-Aminothiazole derivatives often exert their biological effects by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. Below are diagrams of some of the commonly affected pathways, illustrating the points of inhibition by these compounds.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 by 2-aminothiazole compounds can lead to cell cycle arrest.

CDK2_Pathway cluster_G1_S G1/S Transition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE activates S_Phase_Genes S-Phase Genes CDK2_CyclinE->S_Phase_Genes activates Inhibitor 2-Aminothiazole Compound Inhibitor->CDK2_CyclinE inhibits

Inhibition of the CDK2 signaling pathway by 2-aminothiazole compounds.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for mitotic progression. Their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis.[7]

Aurora_Kinase_Pathway cluster_Mitosis Mitosis AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor 2-Aminothiazole Compound Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Inhibition of Aurora Kinase signaling by 2-aminothiazole compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Many 2-aminothiazole compounds have been shown to inhibit components of this pathway.[8][9][10][11][12]

PI3K_Akt_Pathway cluster_Survival Cell Survival & Proliferation GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Survival Survival Akt->Survival promotes Proliferation Proliferation mTOR->Proliferation Inhibitor 2-Aminothiazole Compound Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway by 2-aminothiazole compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[13][14][15]

MAPK_Pathway cluster_Response Cellular Response Stimulus External Stimuli Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Differentiation Proliferation/ Differentiation Transcription_Factors->Proliferation_Differentiation Inhibitor 2-Aminothiazole Compound Inhibitor->Raf inhibits Inhibitor->MEK inhibits

Inhibition of the MAPK signaling pathway by 2-aminothiazole compounds.

References

Application Notes and Protocols for Developing Anticancer Agents from 4-(4-Fluorophenyl)-5-methyl-1,3-thiazole-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and its derivatives as anticancer agents. While specific experimental data on this exact molecule is limited in publicly available literature, extensive research on structurally similar thiazole derivatives containing a 4-fluorophenyl moiety indicates significant potential for anticancer activity. This document outlines the synthesis, proposed mechanisms of action, and detailed protocols for evaluating the efficacy of this class of compounds. The provided data from closely related analogs serve as a strong rationale for investigating this compound as a novel therapeutic candidate.

Introduction

Thiazole-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. Structurally related compounds have demonstrated efficacy against a variety of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor progression, such as the VEGFR-2 signaling cascade.

Synthesis of this compound

A general and efficient method for the synthesis of 4-aryl-5-methyl-1,3-thiazol-2-amines is the Hantzsch thiazole synthesis. This involves the condensation of a-haloketones with thiourea. For the synthesis of the title compound, 1-(4-fluorophenyl)propan-1-one would be the starting material.

Experimental Workflow for Synthesis

G start Start: 1-(4-fluorophenyl)propan-1-one bromination Bromination (e.g., with Br2 in acetic acid) start->bromination intermediate1 2-Bromo-1-(4-fluorophenyl)propan-1-one bromination->intermediate1 condensation Condensation with Thiourea intermediate1->condensation cyclization Intramolecular Cyclization and Tautomerization condensation->cyclization product Product: this compound cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification

Caption: Synthetic workflow for this compound.

Quantitative Data Summary of Structurally Related Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives structurally related to this compound against several human cancer cell lines. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), demonstrating the potential of this chemical scaffold.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineMDA-MB-231 (Breast)<10[1]
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.5[2]
Thiazole-amino acid hybrid (5m with 4-fluorophenyl)A549 (Lung), HeLa (Cervical), MCF-7 (Breast)Weak to no activity[3]
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneHuman Tumor Cell Lines (mean)GI₅₀: 15.72[4]
Thiazolo[4,5-d]pyrimidine with 4-fluorophenyl moietyVariousActive in NCI-60 screen
3-(4-(4-fluorophenyl)thiazol-2-yl)pyrrolo[1,2-d][5][6]triazin-4(3H)-oneCancer cellsPI3K inhibition[7]

Note: The above data is for structurally related compounds and serves as a strong indicator for the potential anticancer activity of this compound. Experimental validation is required.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of the compound on cancer cells by measuring their metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[6]

  • Analyze the samples using a flow cytometer.

Protocol 4: Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against VEGFR-2, Akt, p-Akt, Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time, then wash with cold PBS.

  • Lyse the cells in lysis buffer on ice.[10]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

Signaling Pathway Visualizations

VEGFR-2 Signaling Pathway

Many thiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Compound 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Apoptosis Signaling Pathway (Intrinsic)

Anticancer compounds often induce programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.

G Compound 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Cell Cycle Regulation Pathway

Disruption of the cell cycle is a common mechanism of action for anticancer drugs, leading to arrest at specific checkpoints.

G cluster_G1S G1/S Transition cluster_G2M G2/M Transition Compound 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine CyclinD_CDK46 Cyclin D / CDK4/6 Compound->CyclinD_CDK46 Inhibits CyclinB_CDK1 Cyclin B / CDK1 Compound->CyclinB_CDK1 Inhibits Rb Rb Phosphorylation CyclinD_CDK46->Rb E2F E2F Release Rb->E2F S_phase S Phase Entry E2F->S_phase G2M G2M Mitosis Mitosis CyclinB_CDK1->Mitosis

Caption: Potential points of cell cycle arrest.

References

Application Notes and Protocols for Enzyme Inhibition Assay using 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a synthetic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic potential of these compounds often stems from their ability to selectively inhibit the activity of specific enzymes involved in disease pathogenesis. These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory potential of this compound against a relevant enzyme target, such as Cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer.

Principle of the Assay

Enzyme inhibition assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate the activity of a specific enzyme. The primary objective is to determine the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50). This value serves as a key metric for the inhibitor's potency. The general workflow involves preparing the inhibitor, enzyme, and substrate solutions, initiating the enzymatic reaction, and detecting a signal that corresponds to enzyme activity.

Target Enzyme: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes are key in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, exist. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in certain cancers. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. Thiazole derivatives have been identified as potential COX-2 inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro COX-2 inhibition assay.

G Experimental Workflow for COX-2 Inhibition Assay cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A Prepare Inhibitor Stock Solution (this compound) D Pre-incubation: Enzyme + Inhibitor A->D B Prepare COX-2 Enzyme Stock Solution B->D C Prepare Substrate (Arachidonic Acid) & Buffer Solutions E Initiate Reaction: Add Substrate C->E D->E F Incubation E->F G Stop Reaction F->G H Detect Signal (e.g., Fluorescence) G->H I Data Analysis: Calculate % Inhibition & IC50 H->I G Simplified COX-2 Signaling Pathway A Inflammatory Stimuli (e.g., Cytokines, LPS) C Phospholipase A2 A->C B Cell Membrane Phospholipids B->C D Arachidonic Acid C->D E COX-2 (Cyclooxygenase-2) D->E F Prostaglandins (e.g., PGE2) E->F G Inflammation, Pain, Fever F->G H 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine H->E

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Aryl-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to understanding the structure-activity relationships (SAR) of 4-aryl-1,3-thiazol-2-amine derivatives. It includes detailed experimental protocols for their synthesis and evaluation against various biological targets, along with a structured presentation of quantitative data to facilitate SAR analysis. The visualization of key workflows and pathways is also provided to enhance comprehension.

Data Presentation: Structure-Activity Relationship Data

The biological activity of 4-aryl-1,3-thiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on the aryl rings. The following tables summarize the quantitative SAR data for different biological activities.

Antiproliferative Activity and Tubulin Polymerization Inhibition

The antiproliferative activity of these compounds is often linked to their ability to inhibit tubulin polymerization, a critical process in cell division. The following table presents the half-maximal inhibitory concentrations (IC50) for a series of N,4-diaryl-1,3-thiazol-2-amines against various cancer cell lines and their corresponding tubulin polymerization inhibitory activity.[1][2]

CompoundR1 (at 2-amino phenyl)R2 (at 4-phenyl)MCF-7 IC50 (µM)A549 IC50 (µM)Tubulin IC50 (µM)
1a HH>10>10>10
1b 4-OCH34-OCH31.5 ± 0.22.1 ± 0.33.3 ± 0.4
1c 2,4-(OCH3)24-OCH30.48 ± 0.030.97 ± 0.133.3
1d 4-Cl4-OCH33.2 ± 0.44.5 ± 0.66.6
1e 4-F4-OCH32.8 ± 0.33.9 ± 0.54.0

Note: Data is compiled from various sources and presented for comparative purposes. Experimental conditions may vary between studies.

Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition

Certain 4-aryl-1,3-thiazol-2-amine derivatives have shown potential as anti-inflammatory agents by inhibiting 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.

CompoundR1 (at 2-amino phenyl)R2 (at 4-phenyl)5-LOX IC50 (µM)
2a H4-Cl5.2 ± 0.6
2b 3,5-(CH3)24-Cl1.8 ± 0.2
2c 4-OCH34-Br3.5 ± 0.4
2d 4-F4-NO26.1 ± 0.7

Note: This data is illustrative and compiled from representative studies.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-aryl-1,3-thiazol-2-amines are provided below.

Protocol 1: Synthesis of 4-Aryl-1,3-thiazol-2-amines via Hantzsch Thiazole Synthesis[3][4]

This protocol describes the general procedure for the synthesis of the title compounds.

Materials:

  • Appropriate α-bromoacetophenone derivative (1.0 eq)

  • Substituted N-arylthiourea (1.0 eq)

  • Absolute Ethanol

  • Reflux apparatus

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the α-bromoacetophenone derivative (1.0 eq) and the corresponding N-arylthiourea (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure 4-aryl-1,3-thiazol-2-amine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Protocol 2: MTT Assay for Antiproliferative Activity[5][6][7][8][9]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Assay[1][2][10][11][12][13]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Test compounds

  • Microplate reader with temperature control at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin in General Tubulin Buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Protocol 4: 5-Lipoxygenase (5-LOX) Inhibition Assay[14][15][16]

This spectrophotometric assay determines the inhibitory effect of compounds on 5-LOX activity.

Materials:

  • Human recombinant 5-lipoxygenase

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the assay buffer for 10 minutes at 25°C.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the hydroperoxy derivative of arachidonic acid by measuring the increase in absorbance at 234 nm for 5-10 minutes.

  • Calculate the percentage of inhibition of 5-LOX activity and determine the IC50 value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry[17][18][19][20]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the SAR studies of 4-aryl-1,3-thiazol-2-amines.

Hantzsch_Synthesis_Workflow start Starting Materials (α-bromoacetophenone, N-arylthiourea) reaction Reaction in Ethanol (Reflux) start->reaction workup Cooling and Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product 4-Aryl-1,3-thiazol-2-amine purification->product

Hantzsch Thiazole Synthesis Workflow.

MTT_Assay_Workflow cell_seeding Cell Seeding in 96-well plate treatment Treatment with Test Compounds cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Incubation (4h) (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Addition of Solubilization Solution formazan_formation->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis (IC50 Calculation) readout->analysis

MTT Assay Experimental Workflow.

Tubulin_Inhibition_Pathway compound 4-Aryl-1,3-thiazol-2-amine (Tubulin Inhibitor) tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site disruption Disruption of Microtubule Dynamics compound->disruption Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Spindle Failure disruption->mitotic_arrest g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_arrest->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin Inhibition Signaling Pathway.

References

Application Notes and Protocols: Derivatization of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the versatile scaffold, 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine, and its subsequent evaluation in various biological assays. This compound serves as a valuable starting material for the synthesis of a diverse library of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Overview of Derivatization Strategies

The 2-amino group of the thiazole ring is a key functional handle for various chemical modifications. Common derivatization strategies include acylation, and the formation of Schiff bases, which can significantly modulate the biological activity of the parent compound.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound derivatization Derivatization Reactions (e.g., Acylation, Schiff Base Formation) start->derivatization purification Purification (e.g., Recrystallization, Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Bioassays (e.g., Anticancer, Antimicrobial, Enzyme Inhibition) characterization->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response mechanistic Mechanistic Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) dose_response->mechanistic data_analysis Data Analysis and SAR Studies mechanistic->data_analysis

Caption: General workflow for derivatization and bio-evaluation.

Experimental Protocols

General Synthesis of this compound

The starting material can be synthesized via the Hantzsch thiazole synthesis.

Materials:

  • 1-(4-Fluorophenyl)propan-1-one

  • Thiourea

  • Iodine

  • Ethanol

Procedure:

  • Dissolve 1-(4-fluorophenyl)propan-1-one (1 equivalent) and thiourea (2 equivalents) in ethanol.

  • Add iodine (1.5 equivalents) portion-wise to the stirred solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.

  • Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol for Acylation of this compound

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for Schiff Base Formation

Materials:

  • This compound

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.

Bioassay Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)[1][3]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with media) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

This protocol is designed to evaluate the inhibitory effect of the synthesized compounds on specific enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in angiogenesis.[2]

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection antibody and reagents (e.g., HRP-conjugated antibody and colorimetric substrate)

  • 96-well plates

Procedure:

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based).

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[6]

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ofloxacin, Fluconazole)[5]

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension (e.g., 10⁵ CFU/mL).

  • Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

CompoundR Group (Acyl/Schiff Base)MCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
Parent H>100>100>100
D1 Acetyl45.2 ± 3.162.5 ± 4.578.1 ± 5.9
D2 Benzoyl12.8 ± 1.218.3 ± 2.125.4 ± 2.8
D3 4-Nitrobenzoyl5.6 ± 0.78.9 ± 1.011.2 ± 1.3
S1 4-Hydroxybenzylidene28.4 ± 2.535.1 ± 3.342.7 ± 4.1
S2 4-Chlorobenzylidene9.1 ± 0.914.6 ± 1.519.8 ± 2.2
Doxorubicin (Standard)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives

CompoundVEGFR-2 IC50 (µM)α-Amylase IC50 (µM)
Parent >50>100
D2 8.3 ± 0.945.6 ± 4.2
D3 2.1 ± 0.322.8 ± 2.5
S2 5.7 ± 0.631.4 ± 3.0
Sorafenib 0.09 ± 0.01-
Acarbose -5.5 ± 0.5

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 3: Antimicrobial Activity (MIC) of Thiazole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent >256>256>256
D2 64128128
S1 128256256
S2 326464
Ofloxacin 21-
Fluconazole --4

Data are hypothetical examples for illustrative purposes.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in these application notes provide a framework for the synthesis and systematic biological evaluation of new chemical entities based on this privileged scaffold. The resulting data can be used to establish structure-activity relationships (SAR) and guide the development of lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

Application Note: Solubility Profile of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the solubility of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine in various organic solvents using the equilibrium shake-flask method. It includes an illustrative data table and a visual workflow to guide researchers in establishing a comprehensive solubility profile, a critical step in early-stage drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in different organic solvents is fundamental for various stages of pharmaceutical development, including synthesis, purification, formulation, and the execution of in vitro and in vivo assays. Poor solubility can lead to challenges in achieving desired bioavailability and can complicate formulation strategies.

This application note outlines a standardized protocol for measuring the thermodynamic equilibrium solubility of the compound, ensuring reproducible and accurate data.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₉FN₂S

  • Molecular Weight: 208.26 g/mol

  • CAS Number: 2928-00-9[1]

Solubility Data (Illustrative)

The following table presents hypothetical solubility data for this compound in a selection of common organic solvents at ambient temperature (25 °C).

Disclaimer: The data in this table is for illustrative purposes only and is intended to serve as a template for presenting experimental results. These values have not been experimentally verified and should not be considered as factual solubility data.

SolventClassificationSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.480
Dichloromethane (DCM)Nonpolar~ 25~ 0.120
AcetonePolar Aprotic~ 15~ 0.072
Ethyl AcetateModerately Polar~ 10~ 0.048
EthanolPolar Protic~ 5~ 0.024
MethanolPolar Protic~ 3~ 0.014
AcetonitrilePolar Aprotic~ 2~ 0.010
HexaneNonpolar< 0.1< 0.0005

Calculations for molarity are based on a molecular weight of 208.26 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound.[2][3][4] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[4]

3.1. Objective To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specified temperature and pressure to achieve a state of thermodynamic equilibrium.

3.2. Materials and Equipment

  • Compound: this compound (solid, high purity)

  • Solvents: High-performance liquid chromatography (HPLC) grade organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

    • Orbital shaker or rotator placed in a temperature-controlled incubator

    • Centrifuge with temperature control

    • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis) for quantification[5]

3.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed. A starting amount of 5-10 mg is typically sufficient.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[2] The agitation should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least one hour to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a pipette. To remove any remaining undissolved solid, filter the sample through a 0.22 µm syringe filter into a clean vial. Note: Pre-saturating the filter by discarding the first portion of the filtrate is recommended to avoid loss of the compound due to adsorption.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the quantification assay.

3.4. Quantification The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, typically reverse-phase HPLC with UV detection.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Analysis: Inject the standard solutions and the diluted sample onto the HPLC system.

  • Calculation: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

3.5. Data Analysis Calculate the original solubility (S) in mg/mL using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration of the compound determined from the HPLC analysis (in mg/mL).

  • DF is the dilution factor used to prepare the sample for analysis.

To convert the solubility to molarity (mol/L), use the formula:

S (mol/L) = (S (mg/mL) × 1000) / MW

Where:

  • MW is the molecular weight of the compound (208.26 g/mol ).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation A 1. Weigh Excess Solid Compound B 2. Add Precise Volume of Solvent A->B to vial C 3. Agitate at Constant Temperature (24-48 hours) B->C D 4. Settle Suspension C->D E 5. Filter Supernatant (0.22 µm filter) D->E collect clear filtrate F 6. Dilute Filtrate for Assay E->F G 7. Quantify by HPLC F->G inject sample H 8. Calculate Solubility (mg/mL & mol/L) G->H using calibration curve

References

Application Notes and Protocols for the Characterization of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities. Accurate and comprehensive analytical characterization is crucial for the identity, purity, and quality assessment of this compound in research and development settings.

These application notes provide a detailed overview of the key analytical methods for the characterization of this compound. The protocols are based on established analytical techniques for similar molecular structures. While direct experimental data for this specific molecule is not widely published, the provided data is predicted based on the analysis of closely related analogues.

Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₉FN₂S
Molecular Weight 208.26 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and acetonitrile

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.50 - 7.30Multiplet2HCH (Fluorophenyl)
~ 7.20 - 7.00Multiplet2HCH (Fluorophenyl)
~ 6.80Singlet2HNH₂
~ 2.30Singlet3HCH₃

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 168C=N (Thiazole)
~ 160 (d, J ≈ 245 Hz)C-F (Fluorophenyl)
~ 148C-NH₂ (Thiazole)
~ 132C (Thiazole)
~ 129 (d, J ≈ 8 Hz)CH (Fluorophenyl)
~ 115 (d, J ≈ 22 Hz)CH (Fluorophenyl)
~ 110C-CH₃ (Thiazole)
~ 12CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 3 seconds

      • Number of Scans: 1024

      • Spectral Width: -10 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretching (amine)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (methyl)
~ 1620StrongC=N stretching (thiazole ring)
~ 1590StrongC=C stretching (aromatic ring)
~ 1510StrongC=C stretching (aromatic ring)
~ 1220StrongC-F stretching
~ 830StrongC-H out-of-plane bending (para-substituted phenyl)

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR setup.

    • Collect the sample spectrum.

    • Typical parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zPredicted Ion
209.05[M+H]⁺
182.03[M+H - HCN]⁺
136.03[C₇H₅FN]⁺
114.03[C₄H₅N₂S]⁺

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

    • Analyze the fragmentation pattern in MS/MS mode to support structural elucidation.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices.

Predicted HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Detection UV at ~254 nm or ~280 nm
Flow Rate 1.0 mL/min
Temperature Ambient or 30 °C

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of approximately 0.1 mg/mL in a mixture of water and acetonitrile (50:50).

  • HPLC Method:

    • Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the compound by determining the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity

Caption: Workflow for the analytical characterization of the target compound.

hplc_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample Solution D Inject Sample B->D C->D E Run Gradient Method D->E F Detect by UV E->F G Integrate Chromatogram F->G H Determine Purity G->H

Caption: A typical workflow for HPLC analysis.

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis, focusing on the formation of side products and offering solutions to improve yield and purity.

Issue 1: Low Yield of the Desired Thiazole Product

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
Purity of Starting Materials Ensure the α-haloketone and thioamide are of high purity. Impurities can lead to unwanted side reactions. Recrystallize or purify starting materials if necessary.
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. While ethanol or methanol at reflux is common, some substrates may benefit from different solvents or lower/higher temperatures.
Incorrect Workup Procedure During the workup, carefully control the pH. The desired thiazole product is often precipitated by adding a mild base, such as a 5% sodium carbonate solution. Ensure complete precipitation before filtration.

Issue 2: Formation of Multiple Products Observed by TLC/NMR

The appearance of multiple spots on a TLC plate or unexpected signals in an NMR spectrum often indicates the presence of side products.

Side Product Cause Prevention and Mitigation
Unreacted Starting Materials Incomplete reaction.See "Incomplete Reaction" under Issue 1.
Isomeric Iminothiazole When using N-monosubstituted thioureas, reaction under acidic conditions can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.Conduct the reaction under neutral or slightly basic conditions to favor the desired 2-(N-substituted amino)thiazole. If acidic conditions are necessary, be prepared to separate the isomers, which can be challenging.
Oxazole Byproduct Contamination of the thioamide starting material with its corresponding amide.Use highly pure thioamide. If amide contamination is suspected, purify the thioamide before use.
Dimerization/Polymerization Self-condensation of reactive starting materials or intermediates.This can sometimes be mitigated by adjusting the concentration of reactants or the rate of addition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Hantzsch thiazole synthesis?

A1: The most frequently encountered side products include:

  • Unreacted starting materials due to incomplete reactions.

  • Isomeric thiazoles , particularly when using N-monosubstituted thioureas. Under neutral conditions, the primary product is the 2-(N-substituted amino)thiazole. However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole can become significant.[1]

  • Oxazole derivatives , which can form if the thioamide reactant is contaminated with the corresponding amide.

  • Products from dimerization or polymerization of the reactants.

Q2: My reaction with an N-substituted thiourea is giving a mixture of isomers. How can I control the regioselectivity?

A2: The regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas is highly dependent on the reaction pH.[1]

  • To favor the 2-(N-substituted amino)thiazole (the "normal" product): Conduct the reaction in a neutral solvent like ethanol or methanol.

  • To favor the 3-substituted 2-imino-2,3-dihydrothiazole: Perform the reaction under acidic conditions. For example, using a mixture of 10M HCl and ethanol can significantly increase the yield of the imino isomer.[1]

Q3: I have a mixture of the 2-aminothiazole and 2-iminothiazole isomers. How can I separate them?

A3: Separation of these isomers can be challenging due to their similar polarities.

  • Column chromatography: This is the most common method. Careful selection of the eluent system is crucial. A gradient elution with a solvent system like ethyl acetate/hexanes may be effective.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization might be possible.

  • Derivatization: In some cases, the isomers can be distinguished by derivatization. For example, their trifluoroacetate derivatives may have different properties that facilitate separation.[1]

Q4: What is a standard, reliable protocol for a simple Hantzsch thiazole synthesis?

A4: The synthesis of 2-amino-4-phenylthiazole is a classic example. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch synthesis between chloroacetone and N-methylthiourea, demonstrating the influence of acid on the formation of the 2-imino-2,3-dihydrothiazole isomer.[1]

SolventTemperature (°C)Reaction TimeYield of 2-(Methylamino)-4-methylthiazole (%)Yield of 2-Imino-3,4-dimethyl-2,3-dihydrothiazole (%)
EthanolReflux20 min850
Ethanol-10M HCl (2:1)8020 min1273

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial or a suitable round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • A precipitate of the product will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Spread the solid on a watch glass and allow it to air dry.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Reaction Mechanism: Formation of Isomeric Products

The following diagram illustrates the reaction pathways leading to the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole side product from an α-haloketone and an N-monosubstituted thiourea. The regioselectivity is influenced by the reaction conditions.

Hantzsch_Mechanism Reactants α-Haloketone + N-Monosubstituted Thiourea S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation Neutral Conditions N_Alkylation N-Alkylation Intermediate (favored in acid) Reactants->N_Alkylation Acidic Conditions Cyclization_S Intramolecular Cyclization (via S-Alkylation) S_Alkylation->Cyclization_S Cyclization_N Intramolecular Cyclization (via N-Alkylation) N_Alkylation->Cyclization_N Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization_S->Hydroxythiazoline Iminothiazolidine Iminothiazolidine Intermediate Cyclization_N->Iminothiazolidine Product_Amino 2-(N-Substituted Amino)thiazole (Desired Product) Hydroxythiazoline->Product_Amino Dehydration Product_Imino 3-Substituted 2-Imino-2,3-dihydrothiazole (Side Product) Iminothiazolidine->Product_Imino Dehydration

Caption: Reaction pathways in Hantzsch synthesis with N-monosubstituted thioureas.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Purity_OK Purity is High Check_Purity->Purity_OK Yes Purify Purify Starting Materials Check_Purity->Purify No Monitor_Reaction Monitor Reaction by TLC Purity_OK->Monitor_Reaction Purify->Monitor_Reaction Reaction_Complete Reaction is Complete Monitor_Reaction->Reaction_Complete Yes Reaction_Incomplete Incomplete Reaction Monitor_Reaction->Reaction_Incomplete No Check_Workup Review Workup Procedure (pH, etc.) Reaction_Complete->Check_Workup Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Reaction_Incomplete->Optimize_Conditions Optimize_Conditions->Monitor_Reaction Workup_OK Workup is Correct Check_Workup->Workup_OK Yes Correct_Workup Correct Workup Procedure Check_Workup->Correct_Workup No End Improved Yield Workup_OK->End Correct_Workup->End

References

Technical Support Center: Optimizing Synthesis of 4-Aryl-2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-aryl-2-aminothiazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in 4-aryl-2-aminothiazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Verify Starting Material Purity:

    • α-Haloacetophenones: These reactants can be lachrymatory and unstable. Ensure their purity before use. If they have been stored for a long time, consider purification by recrystallization or distillation. In-situ generation of α-haloacetophenones from the corresponding acetophenone using reagents like N-bromosuccinimide (NBS) can sometimes improve yields by using the reactive species immediately.[1][2]

    • Thiourea/Substituted Thioureas: Impurities in thiourea can significantly impact the reaction. Use a high-purity grade and ensure it is dry.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent is critical. Ethanol is a commonly used solvent and often gives good results.[3] Other solvents like polyethylene glycol (PEG)-400 in water have been used successfully, particularly in microwave-assisted synthesis, offering a greener alternative.[1][2] A screening of different solvents may be necessary to find the optimal one for your specific substrates.

    • Temperature: The reaction is typically conducted at reflux temperature when using conventional heating in ethanol.[3] However, some modern protocols utilize microwave irradiation, which can significantly reduce reaction times and improve yields at temperatures around 80-85°C.[1][2] If you are using conventional heating and experiencing low yield, a gradual increase in temperature might be beneficial.

    • Catalyst: While the Hantzsch synthesis can proceed without a catalyst, various catalysts have been shown to improve reaction rates and yields. These include copper silicate, silica-supported tungstosilicic acid, and ionic liquids.[3][4] If you are not using a catalyst, consider introducing one to the reaction system. The optimal catalyst loading should also be determined experimentally.[3]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to the formation of byproducts.

  • Reaction pH: The Hantzsch synthesis is generally favored under neutral or slightly acidic conditions. Strongly basic conditions can promote the self-condensation of the α-haloacetophenone.[5]

Issue 2: Formation of Significant Impurities or Side Products

Question: My final product is impure, and I am observing significant side products. What are the likely side reactions and how can I minimize them?

Answer: Impurity formation is a common issue. Understanding the potential side reactions is key to minimizing them:

  • Self-Condensation of α-Haloacetophenone: As mentioned, this is more likely to occur under basic conditions. Maintaining a neutral or slightly acidic pH can help suppress this side reaction.[5]

  • Formation of Isomeric Thiazoles: When using N-substituted thioureas, there is a possibility of forming isomeric products (2-imino-2,3-dihydrothiazoles) in addition to the desired 2-(N-substituted amino)thiazoles, especially under acidic conditions.[6] Careful control of pH and purification are important to isolate the desired isomer.

  • Over-alkylation: The 2-aminothiazole product can sometimes undergo further reaction with the α-haloacetophenone. Using a slight excess of thiourea can help to minimize this.

  • Hydrolysis: The 2-amino group can be susceptible to hydrolysis, particularly during aqueous workup under harsh acidic or basic conditions. It is advisable to neutralize the reaction mixture carefully with a mild base like sodium bicarbonate.[5]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my product. It either remains dissolved in the solvent or forms an oil instead of a solid. How can I effectively isolate and purify my 4-aryl-2-aminothiazole?

Answer: Effective product isolation is crucial for obtaining a pure compound. Here are some strategies:

  • Inducing Precipitation:

    • If the product is soluble in the reaction solvent (e.g., ethanol), try pouring the reaction mixture into a large volume of crushed ice or cold water. This often induces precipitation of the solid product.[3][5]

    • Adding a non-polar co-solvent like hexane to the reaction mixture can also decrease the solubility of the product and promote precipitation.

  • Handling Oily Products:

    • If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.

    • Alternatively, the oil can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product, which can then be purified.[5]

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying solid 4-aryl-2-aminothiazoles. Hot ethanol is a frequently used solvent for recrystallization.[3] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.

    • Column Chromatography: For products that are difficult to crystallize or for removing closely related impurities, column chromatography on silica gel is a viable option. A common eluent system is a mixture of hexane and ethyl acetate.[3]

    • Acid-Base Extraction: The basic 2-amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified to precipitate the pure product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch synthesis for 4-aryl-2-aminothiazoles?

A1: The Hantzsch thiazole synthesis is the most common method for preparing this class of compounds. The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the α-haloacetophenone in an SN2 reaction, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.

Q2: How do substituents on the aryl ring of the α-haloacetophenone affect the reaction?

A2: The electronic nature of the substituents on the aryl ring can influence the reaction rate. Electron-withdrawing groups can make the α-carbon more electrophilic, potentially accelerating the initial SN2 reaction. Conversely, electron-donating groups may slow down this step. However, the overall effect on yield can be complex and may also depend on the stability of the intermediate and final product.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, several approaches aim to make the synthesis of 4-aryl-2-aminothiazoles more environmentally benign. These include:

  • Microwave-assisted synthesis: This method often leads to shorter reaction times, higher yields, and can be performed in greener solvents like water or PEG.[1][2]

  • Ultrasound irradiation: Similar to microwave synthesis, ultrasound can enhance reaction rates and yields.[7]

  • Use of heterogeneous and reusable catalysts: Catalysts like copper silicate can be easily recovered by filtration and reused, reducing waste.[3]

  • One-pot synthesis: Combining multiple reaction steps into a single pot without isolating intermediates reduces solvent usage and waste generation.[1][8]

Q4: What are some common characterization techniques for 4-aryl-2-aminothiazoles?

A4: The structure and purity of the synthesized 4-aryl-2-aminothiazoles are typically confirmed using a combination of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and identify the different protons and carbons in the molecule.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H and C=N bonds.[3]

  • Melting Point Analysis: To assess the purity of the solid product. A sharp melting point range is indicative of a pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Phenyl-2-aminothiazole

MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional HeatingNoneEthanolReflux (78°C)Several hoursModerate[3]
Conventional HeatingCopper Silicate (10 mol%)Ethanol78°C1-2 hours>90[3]
Microwave IrradiationNonePEG-400/Water80-85°C28-32 min84-89[1]
Ultrasound IrradiationNoneEthanol45°C1-2 hoursHigh[7]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles using a Heterogeneous Catalyst[3]
  • Reaction Setup: In a round-bottom flask, combine the substituted α-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).

  • Solvent Addition: Add ethanol (5 mL) to the flask.

  • Reaction: Reflux the reaction mixture at 78°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to recover the heterogeneous catalyst.

  • Product Isolation: Pour the filtrate over crushed ice to precipitate the solid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from hot ethanol.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Aryl-2-aminothiazoles[1]
  • Reactant Mixture: In a microwave-safe reaction vessel, mix the aromatic ketone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), and thiourea (5 mmol).

  • Solvent System: Add a mixture of polyethylene glycol (PEG)-400 and water as the reaction medium.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 W, maintaining a temperature of 80-85°C.

  • Reaction Time: The reaction is typically complete within 28-32 minutes.

  • Workup: After the reaction is complete, cool the vessel and add water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-aminothiazole.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A α-Haloacetophenone C Mix Reactants & Solvent A->C B Thiourea B->C D Heating (Conventional/Microwave) C->D E Cooling & Precipitation D->E F Filtration E->F G Recrystallization F->G H Pure 4-Aryl-2-aminothiazole G->H

Caption: General experimental workflow for the synthesis of 4-aryl-2-aminothiazoles.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Are starting materials pure? Start->Q1 Sol1 Purify starting materials (recrystallization/distillation) Q1->Sol1 No Q2 Are reaction conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Optimize: - Solvent - Temperature - Catalyst - Reaction Time Q2->Sol2 No Q3 Is reaction pH appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Adjust to neutral or slightly acidic conditions Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine.

Troubleshooting Guide: Low Yield

Low yields in the Hantzsch thiazole synthesis of this compound can arise from several factors, ranging from the quality of starting materials to reaction conditions and work-up procedures. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve potential problems.

Starting Materials and Reagents

Q1: My reaction is not proceeding, or the yield is very low. Could the issue be with my starting materials?

A1: Yes, the quality and purity of your starting materials are critical for a successful synthesis. Here are some key points to consider for the primary reactants, 1-(4-fluorophenyl)-1-chloropropan-2-one (or the bromo- equivalent) and thiourea:

  • Purity of α-Haloketone: The α-haloketone, 1-(4-fluorophenyl)-1-chloropropan-2-one, is a key starting material. Impurities can lead to unwanted side reactions.[1] It is advisable to check the purity by techniques such as NMR or GC-MS before use. If necessary, purification by distillation or chromatography may be required.

  • Stability of α-Haloketone: α-Haloketones can be lachrymatory and may degrade over time. Store them in a cool, dark, and dry place. It is recommended to use freshly prepared or recently purchased α-haloketone for best results.

  • Purity of Thiourea: Thiourea should be of high purity. Contamination with its corresponding amide can lead to the formation of an oxazole byproduct, which can complicate purification and reduce the yield of the desired thiazole.[1]

  • Solvent Quality: Ensure that the solvent (commonly ethanol or methanol) is anhydrous. The presence of water can potentially lead to side reactions and affect the solubility of reactants.

Reaction Conditions

Q2: I have confirmed the purity of my starting materials, but the yield is still poor. What reaction conditions should I investigate?

A2: Suboptimal reaction conditions are a frequent cause of low yields. The following table summarizes key parameters to optimize.

ParameterRecommended RangeTroubleshooting Considerations
Temperature Reflux (typically 60-80 °C)Too low: The reaction may be too slow or incomplete. Too high: May lead to decomposition of reactants or products and an increase in side reactions.
Reaction Time 1 - 4 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[2] Prolonged reaction times may not necessarily increase the yield and can lead to byproduct formation.
Solvent Ethanol, MethanolThe choice of solvent can significantly impact reaction rates and yields. Ethanol is a commonly used and effective solvent for Hantzsch thiazole synthesis.[3][4]
Stoichiometry 1:1.1 to 1:1.5 (α-haloketone:thiourea)A slight excess of thiourea is often used to ensure the complete consumption of the α-haloketone.[4]
Catalyst (Optional) Acid catalysts (e.g., p-TsOH)While the Hantzsch synthesis can proceed without a catalyst, the addition of a catalytic amount of a protic acid can sometimes improve the reaction rate and yield.[1]

Experimental Protocol: General Hantzsch Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-fluorophenyl)-1-chloropropan-2-one (1.0 eq.) in absolute ethanol.

  • Add thiourea (1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water or a dilute solution of a weak base like sodium bicarbonate to precipitate the product.[2][4]

  • Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[1]

Work-up and Purification

Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products and how can I purify my desired compound?

A3: The formation of multiple products is a common issue. Here are potential side products and purification strategies:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the α-haloketone and thiourea.[1] Optimizing reaction time and temperature can help drive the reaction to completion.

  • Formation of Isomeric Thiazoles: Depending on the reaction conditions, there is a possibility of forming isomeric thiazole products, although this is less common for this specific synthesis.

  • Oxazole Formation: As mentioned, contamination of thiourea with its amide counterpart can lead to the formation of the corresponding oxazole.[1]

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation reactions.[1]

Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. For 2-aminothiazole derivatives, common recrystallization solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.[1]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography using silica gel is a reliable alternative. A gradient elution with a solvent system such as ethyl acetate and hexane can effectively separate the desired product from impurities.[1]

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Hantzsch thiazole synthesis?

A4: The Hantzsch thiazole synthesis is a classic condensation reaction. It proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Q5: How does the electron-withdrawing nature of the 4-fluorophenyl group affect the reaction?

A5: The fluorine atom is an electron-withdrawing group. This can have two opposing effects. On one hand, it can make the carbonyl carbon of the α-haloketone more electrophilic, potentially increasing the rate of the initial nucleophilic attack. On the other hand, electron-withdrawing groups on the resulting thiazole ring can decrease its electron density, which may affect its stability and reactivity in subsequent steps or purification.[5]

Q6: Are there alternative, "greener" methods for this synthesis?

A6: Yes, research has explored more environmentally friendly approaches to the Hantzsch synthesis. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of reusable solid acid catalysts.[3][4]

Visualizing the Process

To aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.

G Synthesis Pathway of this compound A 1-(4-Fluorophenyl)-1-chloropropan-2-one C Intermediate Adduct A->C + B Thiourea B->C D Cyclized Intermediate (Thiazoline) C->D Intramolecular Cyclization E This compound D->E Dehydration (-H2O)

Caption: Hantzsch synthesis of the target molecule.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials (α-Haloketone & Thiourea) Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent, Stoichiometry) CheckPurity->OptimizeConditions Purity Confirmed MonitorReaction Monitor Reaction by TLC OptimizeConditions->MonitorReaction Success Improved Yield OptimizeConditions->Success Yield Improves AnalyzeSideProducts Analyze Side Products (TLC, NMR) MonitorReaction->AnalyzeSideProducts Incomplete/Side Reactions Purification Refine Purification Method (Recrystallization, Chromatography) AnalyzeSideProducts->Purification Purification->Success

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Purification of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-aminothiazole derivatives?

A1: The most common laboratory-scale purification techniques for 2-aminothiazole derivatives are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is also a powerful tool for isolating and purifying these compounds.[3][4]

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of column chromatography and for assessing the purity of fractions.[3][5] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is widely used.[3]

Q3: My 2-aminothiazole derivative has poor solubility. How does this impact purification?

A3: Poor solubility can be a significant hurdle during purification, especially for recrystallization and loading onto a chromatography column.[6] It may be necessary to screen various solvents or solvent mixtures to find a suitable system for purification. In some cases, solubility can be pH-dependent due to the basicity of the amino group.[6]

Q4: Are there any stability concerns with 2-aminothiazole derivatives during purification?

A4: Some 2-aminothiazole derivatives can be sensitive to factors like pH and prolonged exposure to heat, which can lead to degradation.[6] It is often advisable to use milder purification conditions and to minimize the time the compound is in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Column Chromatography

Q: My 2-aminothiazole derivative is not separating from impurities on the silica gel column. What can I do?

A: This is a common issue that can often be resolved by optimizing your chromatographic conditions.

  • Possible Cause: Inappropriate solvent system.

    • Suggested Solution: The polarity of the eluent is crucial for good separation.[3] Systematically screen different solvent systems with varying polarities using TLC. Common solvent systems include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.[3] A gradual increase in solvent polarity (gradient elution) can also improve separation.[3]

  • Possible Cause: Co-elution with starting materials or by-products.

    • Suggested Solution: If the impurities are significantly different in polarity, adjusting the solvent system should help. If they are very close in polarity, consider alternative purification methods like preparative HPLC or recrystallization.[7]

  • Possible Cause: The compound is streaking on the TLC plate and column.

    • Suggested Solution: Streaking can be caused by the basicity of the 2-amino group interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.

Q: I am experiencing low recovery of my compound from the column.

A: Low recovery can be due to several factors, from irreversible adsorption to sample loss during workup.[8]

  • Possible Cause: Irreversible adsorption to the silica gel.

    • Suggested Solution: As mentioned above, the basic nature of some 2-aminothiazole derivatives can lead to strong adsorption on acidic silica. Using a basic modifier in your eluent or switching to a different stationary phase, such as alumina or reversed-phase silica, may improve recovery.

  • Possible Cause: The compound is too polar and is not eluting with the chosen solvent system.

    • Suggested Solution: Increase the polarity of your eluent. For very polar compounds, a solvent system like dichloromethane/methanol or even ethyl acetate/methanol/ammonia might be necessary.

  • Possible Cause: The compound is degrading on the silica gel.

    • Suggested Solution: If you suspect your compound is unstable on silica, minimize the time it spends on the column by running the chromatography as quickly as possible. Alternatively, consider a less acidic stationary phase or a different purification method altogether.

Recrystallization

Q: I am unable to find a suitable solvent for the recrystallization of my 2-aminothiazole derivative.

A: Finding the right recrystallization solvent is key to obtaining high-purity crystals.

  • Possible Cause: The compound is either too soluble or insoluble in common solvents.

    • Suggested Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] You may need to screen a wide range of solvents with varying polarities. Common solvents for recrystallizing 2-aminothiazole derivatives include ethanol, methanol, and ethyl acetate.[2][5] If a single solvent is not effective, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes cloudy. Upon cooling, crystals should form.

Q: My compound is precipitating as an oil instead of crystals.

A: "Oiling out" is a common problem in recrystallization.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

    • Suggested Solution: Try to slow down the cooling process by allowing the flask to cool to room temperature slowly before placing it in an ice bath. Using a more dilute solution can also help. If the problem persists, try a different solvent or solvent system.

General Purification Issues

Q: How can I remove unreacted thiourea from my crude product?

A: Thiourea is a common starting material in the synthesis of 2-aminothiazoles and can be a challenging impurity to remove due to its polarity.

  • Suggested Solution: Thiourea has some solubility in water. Washing the crude product with water or a dilute aqueous basic solution can help remove it. If the product is not water-sensitive, this can be an effective first purification step. Column chromatography with a polar eluent system can also separate the product from thiourea.

Q: I am having difficulty removing the catalyst used in the synthesis.

A: Catalyst removal can be problematic, especially with homogeneous catalysts.[9]

  • Suggested Solution:

    • Filtration: If a solid-supported or reusable catalyst was used, it can often be removed by simple filtration after the reaction.[9]

    • Washing: Some catalysts can be removed by washing the organic layer with an appropriate aqueous solution during workup.

    • Precipitation: In some cases, the product can be precipitated from the reaction mixture, leaving the catalyst behind in the solution.[9]

    • Chromatography: If other methods fail, column chromatography is often effective for removing residual catalysts.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 2-Aminothiazole Derivative

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane)75%95%70%Good for removing non-polar impurities.
Recrystallization (Ethanol)75%>98%55%Effective for obtaining high purity, but yield may be lower.
Preparative HPLC (C18, Acetonitrile/Water)75%>99%65%Excellent for high-purity isolation, especially for challenging separations.[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification [3]

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-aminothiazole derivative in a minimal amount of the mobile phase or a stronger solvent.

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the chosen mobile phase, starting with a less polar solvent system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 2: General Procedure for Recrystallization [2]

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude 2-Aminothiazole Derivative Initial_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Purification_Choice Choice of Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Difficult Separation Fraction_Analysis Fraction Purity Analysis (TLC) Column_Chromatography->Fraction_Analysis Solvent_Evaporation Solvent Evaporation Recrystallization->Solvent_Evaporation Prep_HPLC->Solvent_Evaporation Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Combine_Fractions->Solvent_Evaporation Final_Product Purified Product Solvent_Evaporation->Final_Product Final_Analysis Final Purity and Characterization (HPLC, NMR, MS) Final_Product->Final_Analysis Troubleshooting_Tree Start Purification Issue Encountered Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation Low_Recovery Low Recovery? Start->Low_Recovery Oiling_Out Compound Oiling Out During Recrystallization? Start->Oiling_Out Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Check_Polarity Increase Eluent Polarity Low_Recovery->Check_Polarity Yes Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Yes Add_Modifier Add Basic Modifier (e.g., Triethylamine) Optimize_Solvent->Add_Modifier Still Poor Separation Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Add_Modifier->Change_Stationary_Phase Still Poor Separation Use_Basic_Modifier Use Basic Modifier Check_Polarity->Use_Basic_Modifier Still Low Recovery Alternative_Method Consider Alternative Purification Method Use_Basic_Modifier->Alternative_Method Still Low Recovery Dilute_Solution Use a More Dilute Solution Slow_Cooling->Dilute_Solution Still Oiling Out Change_Solvent Try a Different Solvent/Solvent System Dilute_Solution->Change_Solvent Still Oiling Out

References

avoiding impurities in the synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, with a focus on avoiding common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

A: Low yields in the Hantzsch thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of the reactants, primarily the α-haloketone (1-halo-1-(4-fluorophenyl)propan-2-one) and thiourea, is critical. Impurities can lead to competing side reactions that consume the starting materials.[1][2]

    • Recommendation: Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. If necessary, purify the starting materials through recrystallization or chromatography.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly influence the reaction outcome.[1]

    • Recommendation: A solvent screening and temperature optimization may be necessary. Ethanol is a commonly used solvent for this reaction. The reaction is often conducted at reflux, but monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Recommendation: Monitor the reaction progress using TLC by spotting the reaction mixture alongside the starting materials. The reaction should be allowed to proceed until the starting material spots on the TLC plate have disappeared or their intensity is significantly diminished.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My post-reaction TLC plate shows multiple spots in addition to the product spot. What are these likely impurities and how can I minimize their formation?

A: The formation of byproducts is a common challenge in the Hantzsch thiazole synthesis. Potential impurities include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to the α-haloketone and thiourea.[1]

    • Recommendation: Ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time accordingly. Using a slight excess of thiourea can help to consume the α-haloketone completely.

  • Formation of an Oxazole Byproduct: If the thiourea is contaminated with its corresponding amide (urea), an oxazole byproduct can be formed.[1]

    • Recommendation: Use high-purity thiourea.

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[1]

    • Recommendation: Gradual addition of the α-haloketone to the reaction mixture and maintaining a consistent temperature can help to minimize these side reactions.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods?

A: Purification of 2-aminothiazole derivatives can sometimes be challenging. The following methods are generally effective:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[1]

    • Recommendation: A solvent or a mixture of solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Ethanol or ethanol/water mixtures are often suitable.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a recommended alternative.

    • Recommendation: A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the product from impurities.[1] The polarity of the eluent can be adjusted based on the TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Hantzsch thiazole synthesis.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the reactants are typically 1-halo-1-(4-fluorophenyl)propan-2-one and thiourea.

Q2: How are the starting materials, specifically 1-halo-1-(4-fluorophenyl)propan-2-one, prepared?

A2: The α-haloketone starting material can be synthesized from 1-(4-fluorophenyl)propan-2-one. This ketone can be halogenated at the alpha position using a suitable halogenating agent, such as bromine in a suitable solvent, to yield 1-bromo-1-(4-fluorophenyl)propan-2-one.

Q3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A3: While optimal conditions may vary, a general procedure involves reacting equimolar amounts or a slight excess of thiourea with the α-haloketone in a solvent like ethanol.[1] The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by TLC.

Q4: Can acidic or basic conditions affect the reaction outcome?

A4: The Hantzsch synthesis is often carried out under neutral or slightly acidic conditions. The use of strongly acidic conditions can sometimes lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles, especially when using N-monosubstituted thioureas.[6] For the synthesis of 2-aminothiazoles from unsubstituted thiourea, the reaction is typically performed without the addition of a strong acid. The reaction product is often obtained as a hydrohalide salt, which is then neutralized with a mild base like sodium bicarbonate or sodium carbonate to yield the free amine.[5][7]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure and purity of this compound can be confirmed using a combination of spectroscopic and analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Data Presentation

Table 1: Summary of Key Reactants and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
1-(4-Fluorophenyl)propan-2-oneC₉H₉FO152.17Precursor
1-Bromo-1-(4-fluorophenyl)propan-2-oneC₉H₈BrFO231.06α-haloketone
ThioureaCH₄N₂S76.12Thioamide
This compoundC₁₀H₉FN₂S208.26Final Product

Table 2: Troubleshooting Summary for Low Yield

Potential CauseRecommended Action
Impure Starting MaterialsVerify purity by analytical methods (NMR, GC-MS). Purify if necessary.
Suboptimal Reaction ConditionsPerform solvent and temperature optimization. Monitor reaction by TLC to determine the optimal reaction time.
Incomplete ReactionMonitor reaction progress by TLC until starting materials are consumed.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-(4-fluorophenyl)propan-2-one

  • Dissolve 1-(4-fluorophenyl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or used directly in the next step after a simple work-up (e.g., washing with a dilute solution of sodium bisulfite to remove excess bromine, followed by extraction).

Protocol 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

  • To this solution, add 1-bromo-1-(4-fluorophenyl)propan-2-one (1 equivalent).

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.

  • Dissolve the crude product (or the filtered solid) in water and neutralize with a saturated solution of sodium bicarbonate or a mild base until the pH is approximately 8-9.

  • The free amine product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Caption: Synthetic pathway for this compound.

Impurity_Formation Start α-Haloketone + Thiourea Desired_Product 2-Aminothiazole (Desired Product) Start->Desired_Product Main Reaction Path Side_Reaction_1 Oxazole Formation Start->Side_Reaction_1 Side Reaction Side_Reaction_2 Dimerization/Polymerization Start->Side_Reaction_2 Side Reaction Incomplete_Reaction Unreacted Starting Materials Start->Incomplete_Reaction Incomplete Reaction Urea_Impurity Urea Impurity in Thiourea Urea_Impurity->Side_Reaction_1

Caption: Potential impurity formation pathways in Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Check_Purity->Optimize_Conditions If pure Monitor_Reaction Monitor Reaction by TLC Optimize_Conditions->Monitor_Reaction Purification Choose Appropriate Purification Method (Recrystallization/Chromatography) Monitor_Reaction->Purification Upon completion Success High Yield & Pure Product Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this specifically entails reacting 1-(4-fluorophenyl)propan-2-one with a halogenating agent to form an α-haloketone intermediate, which is then reacted with thiourea.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are 1-(4-fluorophenyl)propan-2-one and thiourea. A halogenating agent, such as N-bromosuccinimide (NBS) or bromine, is also required to generate the α-haloketone in situ or in a preceding step.

Q3: What are the typical yields and purity levels expected during scale-up?

A3: On a laboratory scale, yields can be quite high, often exceeding 80%. However, during scale-up, it is common to experience a slight decrease in yield, typically in the range of 65-80%, depending on the optimization of reaction conditions and purification methods. Purity of the final product should be high, generally >98%, after appropriate purification.

Q4: How can the progress of the reaction be monitored effectively?

A4: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used for development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of byproducts.[1]- Increase reaction time and monitor closely with TLC. - Optimize temperature; for Hantzsch synthesis, reflux is often required. - Ensure the purity of 1-(4-fluorophenyl)propan-2-one and thiourea. - Investigate and optimize reaction conditions to minimize side reactions.
Formation of Multiple Products (Visible on TLC) - Presence of impurities in starting materials. - Side reactions due to incorrect stoichiometry or temperature. - Formation of isomeric thiazoles.- Purify starting materials before use. - Carefully control the molar ratios of reactants and maintain a stable reaction temperature. - While less common for this specific synthesis, isomeric impurities may require advanced purification techniques like column chromatography.
Difficult Purification - Product is an oil or does not crystallize easily. - Presence of persistent impurities.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - If recrystallization fails, employ column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Reaction Stalls (Does Not Go to Completion) - Insufficient heating or poor heat transfer on a larger scale. - Deactivation of a catalyst, if used. - Unfavorable reaction equilibrium.- Ensure efficient and uniform heating of the reaction vessel. For large reactors, ensure adequate agitation. - If using a catalyst, consider adding a fresh portion. - If applicable, remove any byproducts that may inhibit the reaction (e.g., water).
Product Darkens or Decomposes - Excessive heating or prolonged reaction times. - Presence of oxygen or other oxidizing agents.- Reduce reaction temperature or shorten the heating time once the reaction is complete. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol outlines a one-pot procedure which is often preferred for its operational simplicity on a larger scale.

Materials:

  • 1-(4-Fluorophenyl)propan-2-one

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol (or other suitable solvent like methanol)[2]

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration apparatus (e.g., Nutsche filter-dryer)

Procedure:

  • Charge the reactor with 1-(4-Fluorophenyl)propan-2-one (1.0 eq.) and ethanol.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for 1-2 hours until the bromination is complete (monitor by TLC).

  • To this mixture, add thiourea (1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a vessel containing cold 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[2]

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

Procedure:

  • Place the crude product in a suitable vessel.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Impact of Solvent on Reaction Yield
SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux (78)385
MethanolReflux (65)482
IsopropanolReflux (82)380
AcetonitrileReflux (82)575

Note: Data are representative and may vary based on specific experimental conditions and scale.

Table 2: Effect of Reactant Stoichiometry on Product Purity
1-(4-Fluorophenyl)propan-2-one (eq.)NBS (eq.)Thiourea (eq.)Purity by HPLC (%)
1.01.051.198.5
1.01.01.097.2
1.01.11.298.6 (with excess thiourea)
1.11.051.197.9 (with excess ketone)

Note: Purity is determined after standard work-up and before recrystallization.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification A 1. Charge Reactor with 1-(4-fluorophenyl)propan-2-one and Ethanol B 2. Bromination with NBS at 0-5 °C A->B C 3. Add Thiourea B->C D 4. Reflux for 2-4 hours C->D E 5. Cool to Room Temperature D->E F 6. Precipitate in Na2CO3 solution E->F G 7. Filter the Solid Product F->G H 8. Wash with Water G->H I 9. Dry under Vacuum H->I J 10. Recrystallize from Ethanol I->J K 11. Final Product J->K

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield Start Low Yield Observed TLC Analyze TLC of Crude Reaction Mixture Start->TLC Incomplete Incomplete Reaction: - Increase reaction time - Increase temperature TLC->Incomplete Starting material remains SideProducts Multiple Spots: - Check reactant purity - Optimize stoichiometry - Adjust temperature TLC->SideProducts Multiple spots observed NoProduct No Product Formation: - Verify starting materials - Check reagent addition order TLC->NoProduct No product spot PurificationLoss Significant Loss During Work-up: - Optimize precipitation pH - Check filter for leaks - Re-evaluate recrystallization solvent TLC->PurificationLoss Product spot is strong, but isolated yield is low End Yield Improved Incomplete->End SideProducts->End NoProduct->End PurificationLoss->End

Caption: Decision tree for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Improving the Solubility of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and other poorly soluble compounds in aqueous assay conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?

Precipitation of a hydrophobic compound like this compound upon dilution into an aqueous medium is a common issue. The primary causes include:

  • Solvent Shock : This occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to "crash out" of the solution.[1][2]

  • Exceeding Maximum Solubility : Every compound has a maximum solubility in a specific medium at a given temperature. If the final concentration in your assay exceeds this limit, the compound will precipitate.[3]

  • Temperature and pH Shifts : Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or the pH of the medium can affect a compound's solubility.[1][2]

  • Interactions with Media Components : Salts, proteins (like those in Fetal Bovine Serum), and other components in complex culture media can interact with the compound, reducing its solubility.[2][4]

Q2: What is the best way to prepare and dilute my stock solution to avoid precipitation?

The recommended approach is to prepare a high-concentration stock solution in an appropriate organic solvent, typically anhydrous DMSO, and then perform a serial dilution.[2] To minimize "solvent shock," the DMSO stock should be added to the pre-warmed aqueous solution dropwise while gently vortexing or swirling.[1] It is also critical to ensure the final concentration of the organic solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts.[1]

Q3: What are the primary methods to improve the solubility of my compound for an assay?

Several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro assays.[5][6] The most common and accessible methods for a research setting are:

  • Co-solvency : Adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of a hydrophobic compound.[4][7]

  • pH Modification : Adjusting the pH of the buffer can significantly increase the solubility of ionizable compounds.[7][] As this compound contains an amine group, it is a weakly basic compound, and its solubility is expected to increase at a lower pH.

  • Use of Cyclodextrins : These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an "inclusion complex" that is more water-soluble.[9][10]

Q4: How do co-solvents work and which ones are commonly used?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, allowing for greater solubility.[4] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[11]

Q5: How do I determine the optimal pH for my compound?

For an ionizable compound, solubility is pH-dependent.[12] For a weakly basic compound containing an amine group, solubility will increase in acidic conditions (lower pH) where the amine group becomes protonated (charged). Conversely, for a weakly acidic compound, solubility increases in basic conditions (higher pH).[7] To find the optimal pH, you can perform a solubility test by preparing your compound in a series of buffers with varying pH values and observing for precipitation.

Q6: What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides that have a cone-like shape with a hydrophobic inner cavity and a hydrophilic outer surface.[9][10] They can encapsulate a poorly soluble "guest" molecule (your compound) within their hydrophobic core.[10] This forms a water-soluble inclusion complex, which increases the apparent solubility of the compound in the aqueous medium.[13]

Troubleshooting Guide: Compound Precipitation

This table summarizes common precipitation issues and provides recommended solutions.

ObservationPotential Cause(s)Recommended Solution(s)
Immediate precipitation upon dilution of DMSO stock into aqueous buffer. Solvent Shock : Rapid change in solvent polarity.[1][2] Concentration Too High : Final concentration exceeds the compound's aqueous solubility.[1]- Pre-warm the aqueous buffer (e.g., to 37°C).[1][4] - Add the DMSO stock solution dropwise while gently vortexing the buffer.[1] - Perform a serial dilution in the final buffer system. - Determine the maximum solubility in the final medium and work below that concentration.[3]
Precipitation observed after some time in the incubator (e.g., 37°C). Temperature Shift : Compound may be less soluble at higher temperatures.[1] pH Shift in Medium : Cell metabolism can alter the pH of the culture medium over time.[2][4] Compound Instability : The compound may be degrading over time at 37°C.[2]- Ensure the compound is fully dissolved at 37°C before starting the experiment. - Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[4] - Test the compound's solubility at different pH values to understand its sensitivity.[4] - Reduce the incubation time or add the compound more frequently if instability is suspected.[2]
Precipitate appears as fine, crystalline particles. Low Aqueous Solubility : The inherent property of the compound.[2] Salting Out : High salt concentrations in the buffer may reduce the solubility of the compound.- Employ a solubility enhancement technique like co-solvents or cyclodextrins.[7][9] - If possible, test solubility in buffers with lower salt concentrations.
Precipitate appears cloudy or amorphous. Interaction with Media Components : Compound may be binding to proteins (e.g., in FBS) and co-precipitating.[2][14]- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. - Consider reducing the serum (FBS) percentage in the medium or using a serum-free medium.[2]

Solubility Enhancement Strategies & Protocols

Data Presentation: Common Co-solvents for In Vitro Assays
Co-SolventTypical Final Concentration RangeNotes
Ethanol 0.1% - 1%Can be toxic to some cell lines at higher concentrations.
Propylene Glycol 0.1% - 5%Generally well-tolerated by cells.[11]
Polyethylene Glycol 400 (PEG 400) 0.1% - 5%A polymer commonly used to increase the solubility of nonpolar drugs.[]
Glycerin 0.1% - 2%A viscous co-solvent that is generally non-toxic.[11]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution.

  • Materials :

    • This compound (MW: 208.26 g/mol )

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tube

    • Calibrated analytical balance and vortex mixer

  • Procedure :

    • Calculate Mass : To prepare 1 mL of a 10 mM stock solution, weigh out 2.08 mg of the compound powder.

    • Dissolution : Add the weighed powder to the microcentrifuge tube. Add 1 mL of anhydrous DMSO.

    • Mixing : Cap the tube securely and vortex at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Storage : Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Dilution Method to Avoid Precipitation

This protocol describes a gentle dilution technique to prepare a working solution.

  • Materials :

    • Concentrated DMSO stock solution (from Protocol 1)

    • Aqueous assay buffer or cell culture medium (pre-warmed to 37°C)

    • Sterile polypropylene tubes

  • Procedure :

    • Pre-warm Buffer : Place the required volume of your aqueous buffer or medium in a 37°C water bath or incubator until it reaches temperature.[1]

    • Calculate Dilution : Determine the volume of DMSO stock needed for your desired final concentration. Ensure the final DMSO concentration is non-toxic for your assay (e.g., ≤0.5%).

    • Gradual Addition : While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of DMSO stock solution dropwise.[1] This gradual addition is crucial to prevent solvent shock.

    • Final Mix : After adding the stock, continue to mix gently for another 10-15 seconds to ensure a homogenous solution.

    • Immediate Use : It is best to use the freshly prepared working solution immediately, as some compounds may precipitate over time.[1]

Protocol 3: Screening for an Effective Co-solvent

This protocol helps determine if a co-solvent can improve solubility.

  • Materials :

    • Concentrated DMSO stock solution

    • Aqueous assay buffer

    • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

    • 96-well clear bottom plate

  • Procedure :

    • Prepare Co-solvent Buffers : Prepare a set of assay buffers containing different concentrations of each co-solvent (e.g., 0.5%, 1%, 2%, 5%).

    • Dispense Buffers : Add 198 µL of each co-solvent buffer (and a no-co-solvent control) to the wells of the 96-well plate.

    • Add Compound : Add 2 µL of a 100x concentrated DMSO stock of your compound to each well to achieve the final desired concentration (this maintains a final DMSO concentration of 1%).

    • Observation : Mix the plate gently and observe for precipitation immediately and after 1-2 hours at the relevant assay temperature. Check for turbidity or visible particles against a dark background.

Protocol 4: Using Cyclodextrins for Solubilization

This protocol outlines the use of HP-β-CD to enhance solubility.

  • Materials :

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer

    • Vortex mixer and sonicator

  • Procedure :

    • Prepare HP-β-CD Solution : Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 40% w/v).

    • Form the Complex : Add the powdered compound directly to the HP-β-CD solution at a molar ratio typically ranging from 1:1 to 1:5 (compound:cyclodextrin).

    • Incubation : Vortex the mixture vigorously for 30-60 minutes. Sonication can also be used to aid in complex formation. The mixture can be incubated overnight at room temperature with continuous stirring.

    • Filtration : After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your stock solution of the compound-cyclodextrin complex.

    • Assay Dilution : Dilute this stock solution into your final assay buffer as needed.

Visualizations

G Troubleshooting Compound Precipitation Workflow start Start: Compound Precipitates in Aqueous Buffer q1 When does it precipitate? start->q1 immediate Immediately upon dilution q1->immediate Immediately later After incubation (e.g., >1 hr at 37°C) q1->later Over Time cause1 Likely Cause: Solvent Shock or Exceeded Solubility immediate->cause1 cause2 Likely Cause: pH/Temp Shift or Media Interaction later->cause2 sol1 Solution: 1. Pre-warm buffer. 2. Add stock slowly while vortexing. 3. Reduce final concentration. cause1->sol1 sol2 Solution: 1. Use HEPES buffer. 2. Check pH sensitivity. 3. Test in simpler buffer (PBS). 4. Reduce serum %. cause2->sol2 q2 Is precipitation resolved? sol1->q2 sol2->q2 end_yes Success: Proceed with Assay q2->end_yes Yes end_no Problem Persists: Proceed to Advanced Solubilization Methods q2->end_no No

Caption: A workflow for troubleshooting common compound precipitation issues.

G Decision Tree for Solubility Enhancement start Is the compound ionizable (contains acidic or basic groups)? yes_ionizable Yes, it has an amine group (weakly basic) start->yes_ionizable Yes no_ionizable No, it is non-ionizable in the assay pH range start->no_ionizable No strategy3 Strategy 3: Cyclodextrins start->strategy3 Universal Option strategy1 Strategy 1: pH Modification yes_ionizable->strategy1 strategy2 Strategy 2: Co-Solvency no_ionizable->strategy2 protocol1 Protocol: Test solubility in buffers with decreasing pH (e.g., pH 6.5-7.2). Goal: Find pH where compound is soluble. strategy1->protocol1 protocol2 Protocol: Screen common co-solvents (Ethanol, PEG 400) at low concentrations (0.5-2%). strategy2->protocol2 protocol3 Protocol: Use HP-β-CD to form an inclusion complex. Good for highly hydrophobic compounds. strategy3->protocol3 combine Consider Combining Strategies: e.g., pH adjustment with a co-solvent protocol1->combine protocol2->combine protocol3->combine

Caption: A decision tree for selecting an appropriate solubility enhancement method.

References

dealing with regioisomer formation in Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of regioisomer formation in the Hantzsch synthesis of pyridines. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing the formation of two regioisomers in our Hantzsch synthesis when using an unsymmetrical β-dicarbonyl compound. What is the primary cause of this?

The formation of regioisomers in the Hantzsch synthesis arises when an unsymmetrical β-dicarbonyl compound is reacted with an aldehyde and an enamine (or its ammonia/amine precursor). The reaction can proceed through two different pathways, leading to the formation of a pair of regioisomeric dihydropyridines, which upon oxidation yield the corresponding pyridine products. The key issue is the competing reaction of the enamine with the two non-equivalent carbonyl groups of the β-dicarbonyl compound.

Q2: How can we control the regioselectivity of the Hantzsch reaction to favor one regioisomer over the other?

Controlling regioselectivity in the Hantzsch synthesis can be achieved by several methods:

  • Steric Hindrance: Introducing bulky substituents on the aldehyde or the β-dicarbonyl compound can sterically hinder one of the reaction pathways, thereby favoring the formation of a specific regioisomer.

  • Reaction Conditions: Modifying the reaction conditions such as solvent, temperature, and catalyst can influence the kinetic and thermodynamic control of the reaction, thus affecting the regioisomeric ratio.

  • Use of Pre-formed Enamines: The use of a pre-formed enamine can sometimes offer better regioselectivity compared to the classical one-pot Hantzsch synthesis.

  • Catalysis: Employing specific catalysts, such as iodine or certain Lewis acids, has been shown to improve the regioselectivity of the reaction. For instance, iodine has been reported to catalyze the reaction under mild conditions and can influence the isomeric ratio.

Q3: Are there any specific protocols that have demonstrated high regioselectivity in the Hantzsch synthesis?

Yes, several protocols have been developed to address the issue of regioisomerism. One effective approach involves a four-component reaction of an aldehyde, a β-ketoester, ethyl acetoacetate, and ammonia in the presence of a catalytic amount of iodine. This method often leads to good yields and, in some cases, improved regioselectivity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Regioisomeric Ratio 1. Lack of significant steric or electronic differentiation between the two carbonyl groups of the β-dicarbonyl compound. 2. Reaction conditions favoring the formation of both regioisomers.1. Modify the structure of the β-dicarbonyl compound to introduce a bulky group. 2. Screen different solvents (e.g., polar vs. non-polar). 3. Vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control. 4. Employ a catalyst known to influence regioselectivity, such as iodine or a Lewis acid.
Low Yield of Desired Isomer 1. Unfavorable reaction kinetics for the desired pathway. 2. Decomposition of reactants or products under the reaction conditions.1. Optimize the catalyst and its loading. 2. Use a milder oxidizing agent for the aromatization step to prevent degradation. 3. Consider a two-step approach where the enamine is pre-formed and then reacted with the β-dicarbonyl compound.
Difficulty in Separating Regioisomers 1. Similar physicochemical properties (e.g., polarity, boiling point) of the two isomers.1. Employ high-performance column chromatography with a carefully selected eluent system. 2. Consider derivatization of the isomeric mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Regioselective Hantzsch Synthesis

This protocol describes a four-component reaction to synthesize 1,4-dihydropyridines with potentially high regioselectivity.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Iodine (I₂) (0.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (5 mL).

  • Add iodine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time specified by preliminary experiments or literature for the specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (20 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visual Diagrams

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Aldehyde R1-CHO Pathway_A Pathway A Aldehyde->Pathway_A Pathway_B Pathway B Aldehyde->Pathway_B Enamine Enamine Enamine->Pathway_A Enamine->Pathway_B unsym_dicarbonyl R2-C=O CH2 R3-C=O unsym_dicarbonyl:f0->Pathway_A Attack at C=O (R2) unsym_dicarbonyl:f1->Pathway_B Attack at C=O (R3) Regioisomer_1 Regioisomer 1 Pathway_A->Regioisomer_1 Regioisomer_2 Regioisomer 2 Pathway_B->Regioisomer_2

Caption: Formation of regioisomers in the Hantzsch synthesis.

Troubleshooting_Workflow Start Start: Poor Regioisomeric Ratio Observed Modify_Conditions Modify Reaction Conditions (Solvent, Temperature) Start->Modify_Conditions Use_Catalyst Employ a Catalyst (e.g., Iodine, Lewis Acid) Start->Use_Catalyst Steric_Modification Introduce Steric Hindrance (Bulky Substituents) Start->Steric_Modification Check_Ratio Analyze Regioisomeric Ratio Modify_Conditions->Check_Ratio Use_Catalyst->Check_Ratio Steric_Modification->Check_Ratio Check_Ratio->Modify_Conditions Not Improved End End: Optimized Regioselectivity Check_Ratio->End Improved

Technical Support Center: Characterization of Unexpected Byproducts in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in Hantzsch thiazole synthesis?

A1: Besides unreacted starting materials, the most frequently encountered byproducts include:

  • Isomeric 3-substituted 2-imino-2,3-dihydrothiazoles: These are common when using N-monosubstituted thioureas, especially under acidic reaction conditions.[1]

  • Bis-thiazoles: These can form through various side reactions, particularly when reaction conditions are not optimized.

  • Oxazoles: Formation of oxazoles can occur if the thioamide starting material is contaminated with the corresponding amide.

  • Dimerization or Polymerization Products: Self-condensation of reactants or intermediates can lead to higher molecular weight byproducts.

Q2: How can I minimize the formation of the isomeric 2-iminothiazoline byproduct?

A2: The formation of 3-substituted 2-imino-2,3-dihydrothiazoles is favored under acidic conditions.[1] To minimize its formation, it is recommended to carry out the condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent.[1] Careful control of pH is crucial.

Q3: What analytical techniques are best for identifying these byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for initial assessment of the reaction mixture to see the number of components.

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of the desired product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main product and byproducts. The chemical shift of the proton at the C5 position of the thiazole ring is particularly useful for distinguishing between 2-aminothiazole and 2-iminothiazoline isomers.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the byproducts and aid in their identification.

  • Infrared (IR) Spectroscopy: Can help differentiate isomers by observing characteristic differences in the C=O bands of their derivatives (e.g., trifluoroacetates).[1]

Q4: Are there any specific NMR spectral features that can help distinguish between the desired 2-aminothiazole and the 2-iminothiazoline byproduct?

A4: Yes, the ¹H NMR spectrum is particularly informative. The chemical shift of the proton at the C5 position of the thiazole ring is different for the two isomers. For 2-aminothiazoles, the C5-H signal is typically found at a different chemical shift compared to the corresponding proton in the 2-iminothiazoline ring system.[1] For example, in one study, the thiazole hydrogens of a 2-aminothiazole derivative were observed as two doublets between 7.29 and 7.59 ppm, while the thiazole hydrogen in a different subtype appeared as a singlet between 7.21 and 7.88 ppm.[2]

Troubleshooting Guides

Issue 1: Low Yield and Multiple Spots on TLC
Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts * Reaction Conditions: If using an N-substituted thiourea, ensure the reaction is run under neutral to slightly basic conditions to disfavor the formation of the 2-iminothiazoline isomer. Acidic conditions are known to promote the formation of this byproduct.[1] * Purification: Utilize column chromatography to separate the isomers. Their different polarity should allow for separation on silica gel.
Presence of Oxazole Byproducts * Reactant Purity: Ensure the thioamide starting material is pure and free from contamination with its corresponding amide. Recrystallize or purify the thioamide if necessary.
Dimerization/Polymerization * Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions. * Temperature: Avoid excessively high temperatures which can promote polymerization.
Issue 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Co-elution of Product and Byproducts * Chromatography: If column chromatography is not effective, try changing the solvent system or using a different stationary phase (e.g., alumina). Preparative HPLC can also be an option for difficult separations. * Recrystallization: Attempt recrystallization from a variety of solvents to find one that selectively crystallizes the desired product.
Product is an Oil * Salt Formation: If the product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride) which may be crystalline and easier to purify. The free base can be regenerated after purification.

Data Presentation

While specific quantitative data on byproduct formation is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative overview of factors influencing byproduct formation.

ByproductFactors Favoring FormationRecommended Mitigation Strategy
3-substituted 2-imino-2,3-dihydrothiazole Acidic reaction conditions.[1]Maintain neutral to slightly basic pH.
Bis-thiazole Non-optimized stoichiometry or prolonged reaction times.Use a slight excess of one reactant and monitor reaction progress by TLC to avoid extended heating.
Oxazole Contamination of thioamide with amide.Use highly pure thioamide.
Dimerization/Polymerization Products High reactant concentrations and high temperatures.Use more dilute conditions and moderate temperatures.

Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).[3]

  • Addition of Thioamide: Add the thioamide (1 to 1.2 equivalents) to the solution.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product is then purified by column chromatography on silica gel or by recrystallization.

Protocol for Isolation of Byproducts
  • Initial Separation: After the work-up of the reaction, the crude mixture is subjected to column chromatography on silica gel.

  • Gradient Elution: A gradient elution system is often effective. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the separated components.

  • Characterization: Combine the fractions containing each purified byproduct and characterize them using NMR, MS, and IR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select α-Haloketone and Thioamide Mixing Mix Reactants in Solvent Reactants->Mixing Solvent Choose Solvent (e.g., Ethanol) Solvent->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Monitoring->Cooling Reaction Complete Extraction Extraction & Washing Cooling->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization NMR, MS, IR Purification->Characterization Isolated Product & Byproducts

Caption: General experimental workflow for Hantzsch thiazole synthesis and byproduct isolation.

Byproduct_Formation_Pathway cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions Start α-Haloketone + N-Substituted Thiourea Thiazole Desired 2-(Substituted-amino)thiazole Start->Thiazole Favored Pathway Iminothiazoline Isomeric 3-Substituted 2-imino-2,3-dihydrothiazole Start->Iminothiazoline Side Pathway

Caption: Logical relationship of byproduct formation based on reaction conditions.

References

Technical Support Center: Optimizing Crystallization Conditions for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The following information is curated from established crystallization principles for small organic molecules and related thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in achieving successful crystallization?

A1: The selection of an appropriate solvent system is the most critical factor for successful crystallization. An ideal solvent should fully dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, allowing for crystal formation upon cooling. The purity of the starting material is also paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[1][2]

Q2: How do I perform an effective solvent screen for this compound?

A2: A systematic solvent screen is essential. Start with a small amount of your compound (5-10 mg) in several different test tubes. Add a small volume (0.5-1.0 mL) of various solvents with a range of polarities. Observe the solubility at room temperature and then upon heating. A good starting point for solvents includes alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and amides (dimethylformamide - DMF).[3][4][5] A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can also be effective.[6]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[1][6] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent to decrease saturation, and allowing it to cool much more slowly.[1][7] Using a different solvent or a solvent mixture with a lower boiling point can also be beneficial.

Q4: The crystallization yield is very low. How can I improve it?

A4: A low yield is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling.[7] If the mother liquor is still available, you can try to concentrate it by slow evaporation or gentle heating to recover more product.[1] Ensure that the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize crystal formation.

Q5: The crystals I've obtained are very small, needle-like, or clumped together. How can I grow larger, higher-quality single crystals?

A5: Poor crystal quality can result from a nucleation rate that is too high, often caused by rapid cooling or high levels of supersaturation.[1] To encourage the growth of larger, more well-defined crystals, a slower crystallization process is necessary. This can be achieved by slowing the cooling rate, reducing the concentration of the solution, or using techniques like vapor diffusion or solvent layering.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Problem Potential Cause Suggested Solution
No Crystals Form - Solution is not sufficiently supersaturated. - Nucleation is inhibited.- Concentrate the solution by slow evaporation or gentle heating.[7] - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Add a seed crystal of the compound.[7] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
"Oiling Out" - Solution is too concentrated. - Cooling is too rapid. - Solvent boiling point is too high.[1] - Presence of impurities.[1]- Reheat to dissolve the oil, add more solvent, and cool slowly.[1][7] - Use a different solvent or a solvent/anti-solvent pair.[6] - Further purify the starting material.
Poor Crystal Quality - High rate of nucleation due to rapid cooling or high supersaturation.[1] - Presence of impurities.[1]- Decrease the level of supersaturation (use more solvent or a solvent in which the compound is slightly more soluble). - Slow down the cooling process. - Consider alternative crystallization techniques like vapor diffusion or slow evaporation.[8][9]
Low Yield - Too much solvent was used.[7] - Incomplete crystallization. - Premature filtration.- Concentrate the mother liquor to recover more compound.[1] - Ensure the solution is cooled for an adequate amount of time. - Check the solubility of the compound at the filtration temperature to minimize loss.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization by Slow Cooling
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.[7]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Vapor Diffusion Crystallization
  • Preparation: Dissolve a small amount of the compound in a minimal volume of a "good" solvent (e.g., DMF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of a more volatile "poor" solvent (anti-solvent, e.g., diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[8]

  • Diffusion: Over time, the anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the compound's solubility and promoting slow crystal growth.[8]

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

The following table provides a hypothetical summary of solvent screening results for the crystallization of this compound.

Solvent System Ratio (v/v) Temperature (°C) Observation Yield (%)
Ethanol-78Good solubility when hot, forms fine white needles upon cooling.85
Isopropanol-82Similar to ethanol, slightly larger crystals.88
Ethyl Acetate-77Soluble when hot, tends to form small plates.82
Toluene-110Highly soluble, poor recovery upon cooling.< 40
DMF/Water3:125Slow evaporation yields small prisms.75
Acetone/Hexane1:225Good for vapor diffusion, forms block-like crystals over several days.65

Visualizations

experimental_workflow Experimental Workflow for Recrystallization start Start with Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (if needed) dissolve->filter cool Slow Cooling to Room Temperature filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath isolate Isolate Crystals (Filtration) ice_bath->isolate dry Dry Crystals isolate->dry end Pure Crystalline Product dry->end troubleshooting_crystallization Troubleshooting Crystallization Issues start Initial Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Solid oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Separation poor_quality Poor Crystal Quality outcome->poor_quality Small/Needle Crystals success Good Crystals, Low Yield outcome->success Success action_no_crystals Concentrate Solution or Add Seed Crystal no_crystals->action_no_crystals action_oiling_out Reheat, Add Solvent, Cool Slowly oiling_out->action_oiling_out action_poor_quality Reduce Supersaturation, Cool Slower poor_quality->action_poor_quality action_low_yield Concentrate Mother Liquor success->action_low_yield

References

Technical Support Center: Analytical Techniques for Impurity Profiling of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for impurity profiling of 2-aminothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in 2-aminothiazole derivatives?

A1: Impurities in 2-aminothiazole derivatives can originate from various stages of the manufacturing process, including synthesis, purification, and storage. They are broadly classified as:

  • Process-Related Impurities: These arise from the synthetic route employed. The Hantzsch thiazole synthesis, a common method for preparing 2-aminothiazoles, involves the reaction of an α-haloketone with a thiourea.[1] Potential impurities from this process include:

    • Unreacted starting materials (e.g., α-haloketone, thiourea).

    • By-products from side reactions, such as the formation of isomeric thiazoles (e.g., 3-substituted 2-imino-2,3-dihydrothiazoles) under acidic conditions.[2]

    • Reagents used in the synthesis.

  • Degradation Products: These form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, and base.[3] Common degradation pathways for aminothiazoles can involve hydrolysis of amide linkages (if present) or oxidation of the thiazole ring.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q2: Which analytical techniques are most suitable for the impurity profiling of 2-aminothiazoles?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of 2-aminothiazoles and their impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of impurities, especially at trace levels.[4] Its high sensitivity and selectivity are crucial for characterizing unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the unambiguous structural elucidation of isolated impurities.[4]

  • Gas Chromatography (GC) can be used for the analysis of volatile impurities, such as residual solvents.

Q3: What are forced degradation studies and why are they important for impurity profiling?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[5] These studies are critical for:

  • Identifying likely degradation products and understanding degradation pathways.[3]

  • Demonstrating the specificity and stability-indicating nature of analytical methods.[3]

  • Developing and validating analytical methods that can separate and quantify all potential impurities.[5]

Typical stress conditions include exposure to acidic and basic hydrolysis, oxidation, heat (thermal degradation), and light (photolytic degradation).[3]

Troubleshooting Guides

HPLC Analysis

Q4: I am observing significant peak tailing for my 2-aminothiazole compound in reversed-phase HPLC. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue for basic compounds like 2-aminothiazoles due to strong interactions with residual silanol groups on the silica-based stationary phase.[6]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.2) check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Does it tail? check_neutral->neutral_tails column_issue Problem is likely column-related or extra-column effects. neutral_tails->column_issue Yes secondary_interaction Problem is likely secondary interactions. neutral_tails->secondary_interaction No optimize_mobile_phase Optimize Mobile Phase secondary_interaction->optimize_mobile_phase check_column Consider Column Choice secondary_interaction->check_column adjust_ph Adjust pH (Lower pH to 2.5-3.5) optimize_mobile_phase->adjust_ph add_competitor Add Competing Base (e.g., Triethylamine) optimize_mobile_phase->add_competitor end_capped Use End-Capped or Base-Deactivated Column check_column->end_capped

Caption: Diagnostic workflow for troubleshooting peak tailing in HPLC.

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[7]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Use a Modern Column: Employ a column with low silanol activity, such as an end-capped or base-deactivated column, which is specifically designed for the analysis of basic compounds.[6]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape.

Q5: My peaks are broad and the resolution between my 2-aminothiazole and an impurity is poor. What should I do?

A5: Poor resolution and broad peaks can be caused by several factors.

Troubleshooting Steps:

  • Check for Column Overload: Inject a diluted sample. If the peak shape and resolution improve, you were likely overloading the column.

  • Evaluate Mobile Phase Strength: If peaks are broad and elute early, the mobile phase may be too strong. Decrease the percentage of the organic solvent. If they are broad and elute late, the mobile phase may be too weak; a gradient elution might be necessary.

  • Inspect for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter to minimize peak broadening.

  • Assess Column Health: A loss of resolution can indicate a deteriorating column. Try flushing the column or replacing it if necessary.

LC-MS/MS Analysis

Q6: I am experiencing low sensitivity and poor ionization for my 2-aminothiazole impurities in ESI-MS. How can I improve the signal?

A6: Poor ionization in electrospray ionization (ESI) can be a challenge for some compounds.

Troubleshooting Steps:

  • Optimize Mobile Phase Additives: 2-aminothiazoles are basic and will readily ionize in a positive ion mode. Ensure your mobile phase contains a proton source.

    • Use a mobile phase with a low concentration of an acid like formic acid (0.1%) or acetic acid. These additives aid in the protonation of the analyte in the ESI source.

  • Check Ion Source Parameters:

    • Ionization Mode: Confirm you are using the positive ion mode.

    • Source Temperature and Gas Flows: Optimize the drying gas temperature and flow rate, as well as the nebulizer gas pressure.

    • Capillary Voltage: Optimize the capillary voltage to achieve the best signal for your analytes.

  • Consider Matrix Effects: If analyzing samples from a complex matrix (e.g., biological fluids), co-eluting matrix components can suppress the ionization of your analytes. Improve sample clean-up or chromatographic separation to mitigate this.[8]

  • Check for Contamination: Contaminants in the mobile phase or from the LC system can form adducts or suppress the signal. Ensure high-purity solvents and a clean system.[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of a Novel 2-Aminothiazole Derivative (Adapted from a validated method) [7]

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

  • Instrumentation: HPLC system with a PDA or UV detector.[7]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 40 °C.

  • Detection Wavelength: 272 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Protocol 2: LC-MS/MS Method for Identification and Quantification of 2-Aminothiazole Impurities (Adapted from a validated method) [9]

This method is suitable for sensitive and selective analysis of impurities.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 85% of a solution containing 5 mM ammonium formate and 0.1% v/v formic acid in water (A) and 15% of a 95:5 (v/v) mixture of acetonitrile and methanol (B).[9]

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for identification.

Data Presentation

Table 1: Example HPLC Purity Analysis Data for 2-Aminothiazole Derivatives

Compound IDRetention Time (min)Purity (%)Reference
21MAT2.16>97[4]
Compound 35.897.5[4]
Compound 46.597.9[4]
Compound 58.896.1[4]

Table 2: Forced Degradation Conditions for 2-Aminothiazoles (General Guidelines)

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24-48 hours at 60°C
Base Hydrolysis0.1 M NaOH24-48 hours at 60°C
Oxidation3% H₂O₂24 hours at room temperature
Thermal DegradationDry heat48 hours at 80°C
Photolytic DegradationUV light (254 nm) and visible light24 hours

Visualizations

Workflow for Impurity Identification and Characterization

G start Unknown Peak Detected in HPLC/LC-MS ms_analysis LC-MS/MS Analysis (High-Resolution MS) start->ms_analysis propose_structure Propose Putative Structure (Based on accurate mass and fragmentation) ms_analysis->propose_structure forced_degradation Perform Forced Degradation Studies propose_structure->forced_degradation isolation Isolate Impurity (Preparative HPLC) propose_structure->isolation compare_profiles Compare Impurity Profile with Stressed Samples forced_degradation->compare_profiles nmr_analysis NMR Analysis (1H, 13C, 2D NMR) isolation->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure quantification Develop and Validate Quantitative Method confirm_structure->quantification

Caption: A typical workflow for the identification and characterization of an unknown impurity.

References

Validation & Comparative

A Comparative Guide to 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comparison is supplemented with data from well-established, commercially available kinase inhibitors to offer a broader context for its potential efficacy and selectivity. Detailed experimental protocols and visual diagrams of relevant signaling pathways and workflows are also provided to support further research and drug discovery efforts.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of the representative 2-aminothiazole analog and compares it with that of well-known kinase inhibitors against a selection of kinases. Lower IC50 or Ki values indicate higher potency.

Kinase Target4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Analog of Interest)DasatinibStaurosporineSorafenib
Ki (nM) IC50 (nM) IC50 (nM) IC50 (nM)
Aurora A8.0[1][2]---
Aurora B9.2[1][2]---
Abl-<1--
Src-<16-
Lck-<1--
c-Kit-5--
PDGFRβ-1-2
VEGFR2-8-90
B-Raf---22
c-Raf---6

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental procedures for inhibitor characterization, the following diagrams illustrate a relevant signaling pathway and a typical workflow for determining inhibitor potency.

Potential Signaling Pathway Inhibition

The potent inhibition of Aurora A and B kinases by the analog of our compound of interest suggests a potential role in disrupting mitotic progression, a critical process in rapidly dividing cancer cells. The diagram below illustrates a simplified Aurora kinase signaling pathway.

G cluster_0 Mitotic Progression cluster_1 Kinase Regulation Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine (Potential) Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps of a typical in vitro luminescence-based kinase assay used to determine the IC50 value of an inhibitor.

G Start Start: Prepare Reagents Inhibitor_Prep Prepare serial dilution of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Start->Inhibitor_Prep Kinase_Mix Prepare kinase, substrate, and ATP reaction mixture Start->Kinase_Mix Incubation1 Pre-incubate kinase with inhibitor (10 min at room temperature) Inhibitor_Prep->Incubation1 Kinase_Mix->Incubation1 Reaction_Start Initiate kinase reaction by adding ATP/substrate mix Incubation1->Reaction_Start Incubation2 Incubate reaction (60 min at 30°C) Reaction_Start->Incubation2 ADP_Detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation2->ADP_Detection Incubation3 Incubate (40 min at room temperature) ADP_Detection->Incubation3 Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubation3->Signal_Generation Incubation4 Incubate (30 min at room temperature) Signal_Generation->Incubation4 Readout Measure luminescence with a plate reader Incubation4->Readout Analysis Plot data and determine IC50 value Readout->Analysis

Caption: Workflow for an In Vitro Luminescence-Based Kinase Assay.

Experimental Protocols

A detailed methodology for a common in vitro kinase inhibition assay is provided below. This protocol can be adapted for various kinases and inhibitors.

In Vitro Luminescence-Based Kinase Activity Assay

This protocol describes a method to measure the inhibitory effect of a compound on a specific kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, Abl, etc.)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Test compound: this compound

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well microplates

  • 100% Dimethyl sulfoxide (DMSO)

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in DMSO to achieve the desired concentration range for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically, ideally with the ATP concentration at or near the Km for the specific kinase.

    • In a white, opaque microplate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 10 µL of the kinase solution to each well and mix gently.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes, or for a time period determined to be within the linear range of the reaction.

  • ADP Detection:

    • After the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and simultaneously catalyze a reaction that produces a luminescent signal proportional to the amount of ADP.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking in published literature, the analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. The shared 2-aminothiazole scaffold is a well-validated pharmacophore present in numerous potent kinase inhibitors. The data from a close analog, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, indicates that this class of compounds can potently inhibit key cell cycle regulators like Aurora kinases.[1][2]

Further experimental validation is necessary to elucidate the precise kinase inhibition profile and potency of this compound. The provided experimental protocol offers a robust framework for such investigations. Researchers are encouraged to screen this compound against a broad panel of kinases to determine its selectivity and to explore its therapeutic potential in relevant disease models.

References

A Comparative Efficacy Analysis: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine versus Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the evaluation of novel small molecules against established therapeutics is a critical endeavor. This guide provides a comparative overview of the preclinical efficacy of the investigational compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and the FDA-approved multi-targeted kinase inhibitor, dasatinib. This analysis is intended for researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is a significant lack of publicly available preclinical data on the specific anticancer efficacy of this compound. The compound is primarily documented as a versatile chemical scaffold in pharmaceutical research.[1] Consequently, a direct quantitative comparison of its efficacy against dasatinib is not feasible at this time. This guide will present the extensive and robust data available for dasatinib and offer a qualitative perspective on the potential of the thiazole scaffold based on related compounds.

Introduction to the Compounds

This compound is a heterocyclic amine containing a thiazole ring, a structural motif present in various biologically active compounds. While its direct anticancer activity is not well-documented, the 2-aminothiazole core is a known pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antiproliferative effects.[2][3] A structurally related, more complex molecule, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, has demonstrated antimitotic activity with a mean GI50 (50% growth inhibition) of 15.72 µM across a panel of approximately sixty cancer cell lines.[4] This suggests that the 4-phenyl-5-methyl-thiazol-2-amine core may have potential for development as an anticancer agent.

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is a well-established therapeutic agent for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] Its mechanism of action involves the inhibition of BCR-ABL, SRC family kinases (SRC, LCK, LYN, YES), c-KIT, ephrin A receptor, and platelet-derived growth factor receptor (PDGFR).[6][7] This broad-spectrum activity contributes to its efficacy in overcoming resistance to other tyrosine kinase inhibitors like imatinib.[7]

Quantitative Efficacy Data

Due to the absence of specific data for this compound, the following tables focus on the well-documented efficacy of dasatinib.

Table 1: In Vitro Antiproliferative Activity of Dasatinib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
K-562Chronic Myeloid Leukemia0.6 - 3[8]
KU812Chronic Myeloid Leukemia<1 - 2.8[9]
LAMA-84Chronic Myeloid Leukemia<1
MEG-01Chronic Myeloid Leukemia1.1
MOLM-13Acute Myeloid Leukemia10
MV4-11Acute Myeloid Leukemia5
HL-60Acute Promyelocytic Leukemia30
REHAcute Lymphoblastic Leukemia20
SUP-B15Acute Lymphoblastic Leukemia0.5
A549Non-Small Cell Lung Cancer1870[10]
HCT116Colon Cancer>1000
HT-29Colon Cancer>1000
DU145Prostate Cancer450
PC-3Prostate Cancer730
LNCaPProstate Cancer230
MCF-7Breast Cancer>10000[11]
MDA-MB-231Breast Cancer6100[11]
U-87 MGGlioblastoma>1000
SK-MEL-28Melanoma>1000[6]
Lox-IMVIMelanoma35.4[6]
HT144Melanoma>1000[6]
Malme-3MMelanoma>1000[6]
ORL-48Oral Squamous Cell Carcinoma~50[10]
ORL-156Oral Squamous Cell Carcinoma~50[10]
ORL-196Oral Squamous Cell Carcinoma~50[10]
ORL-204Oral Squamous Cell Carcinoma250[10]
ORL-207Oral Squamous Cell Carcinoma~50[10]
ORL-214Oral Squamous Cell Carcinoma~150[10]

IC50 values can vary depending on the assay conditions and cell line passage number.

Table 2: Kinase Inhibition Profile of Dasatinib
Kinase TargetIC50 (nM)Reference
ABL1<1 - 9[12]
SRC0.5 - 0.8[6]
LCK0.6[13]
LYN<1[13]
YES1<1[13]
FYN1.1
c-KIT11 - 79
PDGFRα16
PDGFRβ15 - 28
EPHA216
FAK0.2[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (PDGFR, c-KIT, EPHA2) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC_family SRC Family Kinases (SRC, LCK, LYN, YES, FYN) SRC_family->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Dasatinib Dasatinib Dasatinib->RTK Inhibits Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_family Inhibits

Caption: Simplified signaling pathways inhibited by dasatinib.

Experimental Workflows

cell_viability_workflow cluster_workflow Cell Viability Assay Workflow (e.g., MTT) A Seed cells in a 96-well plate B Treat cells with varying concentrations of the compound A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: General workflow for an MTT cell viability assay.

kinase_assay_workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare kinase, substrate, and ATP solution B Add varying concentrations of the inhibitor A->B C Initiate the kinase reaction B->C D Incubate for a defined time C->D E Stop the reaction D->E F Detect kinase activity (e.g., luminescence, fluorescence) E->F G Calculate percent inhibition and IC50 F->G

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

Cell Viability Assay (MTT Protocol)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 96-well flat-bottom plates

  • Test compound (this compound or dasatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

  • Plate reader (luminometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. Prepare a kinase reaction mixture containing the kinase, substrate, and buffer.

  • Compound Addition: Add the diluted compound to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Kinase Reaction Initiation: Add the kinase reaction mixture to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Dasatinib is a well-characterized, potent multi-kinase inhibitor with demonstrated efficacy against a wide range of cancer cell lines, particularly those dependent on BCR-ABL and SRC family kinase signaling. Its mechanism of action and preclinical performance are supported by extensive quantitative data.

In contrast, this compound remains a compound of investigational interest with a notable lack of published efficacy data. While the thiazole scaffold is a promising feature found in many active pharmaceutical ingredients, including some kinase inhibitors, the specific antiproliferative and kinase inhibitory potential of this particular molecule is yet to be determined. Future preclinical studies are necessary to elucidate its mechanism of action and to provide the quantitative data required for a direct and meaningful comparison with established drugs like dasatinib. Researchers interested in this compound should consider conducting the experimental protocols outlined in this guide to generate the foundational data needed to assess its therapeutic potential.

References

A Comparative Guide: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and Imatinib in CML Models

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the therapeutic potential of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and the established first-line therapy, imatinib, in the context of Chronic Myeloid Leukemia (CML). While direct comparative studies for this compound against imatinib are not extensively available in the public domain, this guide draws upon existing research on similar thiazole-based compounds and the extensive data on imatinib to provide a valuable comparative perspective. We will also feature data on Dasatinib, a potent second-generation Bcr-Abl inhibitor with a thiazole core, to illustrate the potential of this chemical class.

Introduction to CML and Targeted Therapy

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1][2] This aberrant kinase drives the uncontrolled proliferation of hematopoietic stem cells, leading to the clinical manifestations of CML.[3]

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML.[4] Imatinib, the first-in-class TKI, specifically targets the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and inducing apoptosis in CML cells.[1][3] While highly effective, a subset of patients develops resistance to imatinib, often due to point mutations in the BCR-ABL kinase domain.[5] This has spurred the development of second and third-generation TKIs.

This compound: A Thiazole Derivative of Interest

Thiazole rings are key structural motifs in many biologically active compounds, including anticancer agents.[6] While specific data on this compound in CML models is limited, studies on other 4-methylthiazole-2-amine derivatives have demonstrated cytotoxic effects against CML cell lines, such as K562 and U937.[7] These findings suggest that the thiazole scaffold holds promise for the development of novel anti-CML agents.

Imatinib: The Gold Standard in CML Treatment

Imatinib mesylate has been the cornerstone of CML therapy for over two decades. Its high efficacy and favorable safety profile have transformed CML from a fatal disease into a manageable chronic condition for most patients.[1]

Mechanism of Action of Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[3][8] It stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[3]

A Representative Thiazole-Based TKI: Dasatinib

To provide a data-driven comparison, we will examine Dasatinib, a second-generation TKI that contains a thiazole core structure. Dasatinib is a potent inhibitor of BCR-ABL and is effective against many imatinib-resistant mutations.[4]

Mechanism of Action of Dasatinib

Unlike imatinib, which primarily binds to the inactive conformation of the ABL kinase, dasatinib can bind to both the active and inactive conformations.[2] This allows it to inhibit a broader range of BCR-ABL mutations that may confer resistance to imatinib.[3] Dasatinib is also a multi-targeted kinase inhibitor, affecting other kinases such as the SRC family kinases.[3]

Quantitative Data Comparison

The following table summarizes the inhibitory concentrations (IC50) of imatinib and dasatinib against wild-type and a key imatinib-resistant mutant (T315I) of BCR-ABL, as well as their effects on CML cell lines.

CompoundTargetIC50 (nM)CML Cell Line (BCR-ABL+)IC50 (nM)Reference
Imatinib Wild-type BCR-ABL250-1000K562200-500[9]
T315I mutant BCR-ABL>10,000K562 (T315I)>10,000[9]
Dasatinib Wild-type BCR-ABL<1K5621-3[9]
T315I mutant BCR-ABL>5,000K562 (T315I)>200[9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, standardized experimental protocols are crucial. Below are outlines of key assays used to evaluate the efficacy of TKIs in CML models.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: CML cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound or imatinib) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.[10]

Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of the BCR-ABL kinase.

  • Reaction Setup: Recombinant BCR-ABL kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the BCR-ABL signaling pathway and the mechanisms of action of imatinib and a potential thiazole-based inhibitor.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: BCR-ABL Signaling Pathway in CML.

TKI_Inhibition cluster_inhibition Inhibition of Kinase Activity BCR_ABL BCR-ABL Kinase Substrate Substrate BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Imatinib Imatinib Imatinib->BCR_ABL Binds to inactive conformation Thiazole_Inhibitor Thiazole-based Inhibitor (e.g., Dasatinib) Thiazole_Inhibitor->BCR_ABL Binds to active/inactive conformations

Caption: Mechanism of Action of Imatinib and Thiazole-based TKIs.

Conclusion

Imatinib remains a highly effective first-line therapy for CML. However, the emergence of resistance necessitates the development of novel inhibitors. Thiazole-containing compounds, as exemplified by the potent second-generation TKI dasatinib, represent a promising class of molecules for targeting BCR-ABL. While direct comparative data for this compound is not yet available, its structural similarity to other active thiazole derivatives warrants further investigation into its potential as a CML therapeutic. Future studies directly comparing its efficacy and safety profile with imatinib and other TKIs in preclinical CML models are essential to determine its clinical viability.

References

Comparative Analysis of the Biological Activity of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine against a selection of alternative thiazole derivatives and standard therapeutic agents. The available data indicates that while this compound serves as a valuable scaffold in medicinal chemistry, its direct biological activity in several tested domains is limited. In contrast, structurally related compounds and established drugs demonstrate significant potency in anticancer, antimicrobial, and antioxidant applications. This guide summarizes the available experimental data to inform future research and drug development efforts.

Executive Summary

Experimental evidence suggests that this compound exhibits weak to negligible cytotoxic activity against various cancer cell lines. However, derivatives of this and similar thiazole-based structures have shown promising biological activities. This guide presents a comparative analysis of these activities, with a focus on anticancer, antimicrobial, and antioxidant properties, benchmarked against standard therapeutic agents.

Anticancer Activity Comparison

The primary screening of this compound has revealed a lack of significant cytotoxicity. In a study evaluating a series of thiazole-amino acid hybrid derivatives, the parent compound, this compound, showed weak or no cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines.[1] In contrast, other thiazole derivatives and the standard chemotherapeutic agent, 5-Fluorouracil, exhibit potent anticancer effects.

Compound/DrugCancer Cell LineActivity MetricValue (µM)
(4-Fluorophenyl)thiazolidin-4-one Ovarian (SKOV3)IC5012.3[2]
Cervical (HeLa)IC50Not specified
Normal (CHO-K1)IC507.5[2]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine Breast (MDA-MB-231)-Higher inhibitory activity than cisplatin
Thiazole-amino acid hybrid 5a Lung (A549)IC502.07
Cervical (HeLa)IC503.15
Breast (MCF-7)IC504.22
Thiazole-amino acid hybrid 5f Lung (A549)IC503.84
Cervical (HeLa)IC502.91
Breast (MCF-7)IC505.03
5-Fluorouracil (Standard) Lung (A549)IC508.74[1]
Cervical (HeLa)IC503.49[1]
Breast (MCF-7)IC506.51[1]

Anticancer Drug Signaling Pathway

anticancer_pathway cluster_drug Drug Action cluster_cell Cancer Cell Drug Anticancer Drug (e.g., 5-Fluorouracil) Target Cellular Target (e.g., Thymidylate Synthase) Drug->Target Pathway Signaling Pathway (e.g., DNA Synthesis) Target->Pathway Inhibition Effect Cellular Effect (e.g., Apoptosis) Pathway->Effect Induction antimicrobial_workflow Start Start Compound Antimicrobial Compound Start->Compound Bacteria Bacterial Culture Start->Bacteria Incubation Incubation with Compound Compound->Incubation Bacteria->Incubation Measurement Measure Bacterial Growth (e.g., MIC determination) Incubation->Measurement End End Measurement->End antioxidant_mechanism Antioxidant Antioxidant (Thiazole Derivative) FreeRadical Free Radical (e.g., DPPH) Antioxidant->FreeRadical Donates electron/hydrogen Neutralized Neutralized Radical FreeRadical->Neutralized

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and Related Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of any small molecule hinges on its selectivity for its intended biological target. Off-target interactions can lead to unforeseen side effects or even polypharmacology, which can be beneficial or detrimental depending on the context. This guide provides a framework for assessing the cross-reactivity of the investigational compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and other aminothiazole-based molecules. In the absence of specific cross-reactivity data for this particular compound in publicly available literature, this guide focuses on established experimental protocols and data from analogous compounds to inform a robust evaluation strategy.

Understanding the Importance of Selectivity Profiling

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many of these molecules, particularly those designed as kinase inhibitors, target the highly conserved ATP-binding pocket, increasing the likelihood of off-target kinase inhibition.[4][5] Therefore, comprehensive selectivity profiling is a critical step in the preclinical development of any aminothiazole-based drug candidate.

Experimental Approaches to Determine Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in silico predictions.

Large-Scale Kinase Profiling

Given that many aminothiazole derivatives are designed as kinase inhibitors, assessing their activity across the human kinome is a primary step in cross-reactivity screening.[6][7]

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

This competitive binding assay is a widely used platform for kinase inhibitor profiling.

  • Immobilized Kinase: A panel of human kinases is individually expressed as fusions to a proprietary tag and immobilized on a solid support.

  • Test Compound Incubation: The test compound (e.g., this compound) is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the ATP pocket.

  • Competitive Binding: The test compound competes with the tagged ligand for binding to the kinase.

  • Quantification: The amount of tagged ligand that remains bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the tag or a fluorescence-based method.

  • Data Analysis: The results are expressed as the percentage of the control (DMSO vehicle), and dissociation constants (Kd) or IC50 values are determined for interactions that show significant inhibition.

Data Presentation:

The results of a kinome scan are typically visualized as a dendrogram, providing a broad overview of the compound's selectivity. For more detailed comparison, quantitative data for a subset of kinases can be presented in a table.

Kinase TargetThis compound (% Inhibition @ 1 µM)Compound X (% Inhibition @ 1 µM)Compound Y (% Inhibition @ 1 µM)
Target Kinase A959288
Off-Target Kinase B256510
Off-Target Kinase C10155
Off-Target Kinase D582

Note: This table is a template. Actual data would be populated from experimental results.

Workflow for Kinome Profiling:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Incubation Incubate Compound, Kinase, and Ligand Compound->Incubation KinasePanel Immobilized Kinase Panel KinasePanel->Incubation TaggedLigand Tagged Ligand TaggedLigand->Incubation Washing Wash to Remove Unbound Components Incubation->Washing Quantification Quantify Bound Ligand Washing->Quantification DataAnalysis Calculate % Inhibition Quantification->DataAnalysis SelectivityProfile Generate Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for a competitive binding-based kinome profiling assay.

Cellular Off-Target Effects

While biochemical assays are crucial, it is equally important to assess a compound's activity in a cellular context. Cell-based assays can reveal off-target effects that may not be apparent in purified enzyme systems.

Experimental Protocol: Phenotypic Screening using High-Content Imaging

  • Cell Culture: A panel of diverse human cell lines is cultured in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound.

  • Staining: After a defined incubation period, cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Automated microscopy is used to capture images of the stained cells.

  • Image Analysis: Sophisticated image analysis software quantifies a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

  • Data Analysis: The phenotypic profile of the test compound is compared to a reference library of compounds with known mechanisms of action to identify potential off-target activities.

Data Presentation:

Cellular FeatureThis compound (EC50 in µM)Compound X (EC50 in µM)Compound Y (EC50 in µM)
Cell Proliferation> 5015.2> 50
Nuclear Condensation> 505.8> 50
Mitochondrial Toxicity25.18.345.7
Cytoskeletal Disruption> 50> 50> 50

Note: This table is a template. Actual data would be populated from experimental results.

Logical Flow of Phenotypic Screening:

G Start Start Phenotypic Screen CellPanel Select Diverse Cell Panel Start->CellPanel CompoundTreatment Treat Cells with Compound CellPanel->CompoundTreatment Stain Fix and Stain Cells CompoundTreatment->Stain Image Acquire Images Stain->Image Analyze Analyze Cellular Features Image->Analyze Profile Generate Phenotypic Profile Analyze->Profile Compare Compare to Reference Library Profile->Compare OffTarget Identify Potential Off-Targets Compare->OffTarget

Caption: Logical workflow for identifying off-target effects via phenotypic screening.

Cross-Reactivity Against Other Target Classes

Beyond kinases, it is prudent to screen for activity against other common off-target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[8][9]

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Membranes expressing the target receptor, ion channel, or transporter are prepared from cell lines or tissues.

  • Radioligand Incubation: A specific radiolabeled ligand for the target is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Competition: The test compound competes with the radioligand for binding to the target.

  • Separation: Bound and free radioligand are separated by filtration.

  • Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the Ki or IC50 value of the test compound for the target.

Data Presentation:

TargetThis compound (Ki in µM)Compound X (Ki in µM)Compound Y (Ki in µM)
Adrenergic Receptor α1> 102.5> 10
hERG Ion Channel8.71.215.4
Dopamine Transporter> 10> 10> 10

Note: This table is a template. Actual data would be populated from experimental results.

Conclusion

A thorough investigation of the cross-reactivity of this compound is paramount for its continued development. While specific data for this compound is not yet available, the methodologies and comparative data for related aminothiazole structures outlined in this guide provide a clear path forward for its preclinical safety and selectivity assessment. By employing a combination of large-scale kinase profiling, cellular phenotypic screening, and broad panel radioligand binding assays, researchers can build a comprehensive understanding of the compound's interaction with the proteome, ultimately de-risking its progression towards clinical evaluation.

References

comparative analysis of 2-aminothiazole derivatives in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Aminothiazole Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding properties and presence in numerous biologically active compounds.[1][2] This structural motif is a cornerstone in the development of novel anticancer agents, forming the core of clinically approved drugs such as the multi-kinase inhibitor Dasatinib.[3][4][5] This guide provides a comparative analysis of various 2-aminothiazole derivatives, focusing on their anticancer performance, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Performance: In Vitro Cytotoxicity

The anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the cytotoxic activities of selected derivatives against a panel of human cancer cell lines, highlighting the influence of different chemical substitutions on potency.

A key determinant of cytotoxicity is the nature of the substituent on the 2-amino group and the thiazole ring itself.[1] Generally, aromatic substitutions tend to enhance antitumor activity more effectively than aliphatic ones.[1][5] For instance, the introduction of a 3-chlorobenzoyl moiety or specific benzylic amines has been shown to significantly improve potency.[1][5]

Table 1: Comparative IC50 Values of N-substituted 2-Aminothiazole Derivatives

Compound IDKey Structural FeaturesCancer Cell LineCell TypeIC50 (µM)Reference
Compound 27 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLaCervical Cancer1.6 ± 0.8[3][5]
A549Lung CancerStrong Activity[3][5]
Compound 20 3-(4-methylbenzylamino)-N-(4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl)propanamideH1299Lung Cancer4.89[5][6]
SHG-44Glioma4.03[5][6]
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamide derivativeK562Leukemia16.3[5]
MCF-7Breast Cancer20.2[5]
HT-29Colon Cancer21.6[5]

Table 2: Comparative IC50 Values of 2-Aminothiazole-based Kinase Inhibitors

Compound IDTarget KinaseCancer Cell LineCell TypeIC50 (µM)Reference
Compound 9 VEGFR-2Subpanel AverageLeukemia3.51 (GI50)[5]
Subpanel AverageProstate Cancer5.15 (GI50)[5]
Compound 19 VEGFR-2N/A (Biochemical Assay)N/A0.5[7]
Compound 51 CDK2, CDK5HCT116Colon Cancer0.27[8]
A549Lung Cancer0.44[8]
Compound 45 CK2HL-60Leukemia0.25[7]
N/A (Biochemical Assay)N/A0.08[7]

Mechanisms of Action & Signaling Pathways

2-aminothiazole derivatives exert their anticancer effects through multiple mechanisms, most notably by inhibiting key protein kinases, inducing programmed cell death (apoptosis), and arresting the cell cycle.[3]

Kinase Inhibition

This scaffold is a fundamental component of numerous kinase inhibitors.[3] By targeting kinases that are often overexpressed or hyperactivated in cancer cells, these derivatives can block the signaling pathways that drive tumor growth and proliferation.

  • Aurora Kinases: Overexpression of Aurora kinases A and B is linked to the progression of many cancers.[9] Several 2-aminothiazole derivatives have been developed as potent inhibitors of these kinases, which are crucial for regulating mitosis.[9][10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression.[8] Potent diaminothiazole inhibitors have been developed that show high selectivity for CDK2 and CDK5, leading to cell cycle arrest and apoptosis.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a primary transducer of angiogenesis, VEGFR-2 is a critical target for cancer therapy.[7] 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors, thereby blocking the formation of new blood vessels that supply tumors.[7]

The diagram below illustrates the central role of Aurora Kinase A in the G2/M phase transition of the cell cycle and how its inhibition by a 2-aminothiazole derivative can lead to mitotic arrest.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Inhibitor CyclinB_CDK1 Cyclin B / CDK1 Complex AuroraA Aurora Kinase A (AURKA) CyclinB_CDK1->AuroraA Activates Centrosome Centrosome Maturation M_Phase Mitotic Entry Centrosome->M_Phase Spindle Spindle Assembly Spindle->M_Phase Arrest Mitotic Arrest & Apoptosis M_Phase->Arrest Inhibitor 2-Aminothiazole Derivative Inhibitor->AuroraA Inhibits AuroraA->Centrosome AuroraA->Spindle AuroraA->Arrest

Caption: Inhibition of the Aurora Kinase A pathway by a 2-aminothiazole derivative.
Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, these compounds robustly induce apoptosis. A common mechanism involves altering the balance of the Bcl-2 protein family, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like Bax.[3] This shift disrupts mitochondrial integrity, releasing cytochrome c and activating the caspase cascade that executes cell death.[3]

Furthermore, flow cytometry analyses have consistently shown that 2-aminothiazole derivatives can halt cancer cell proliferation by arresting the cell cycle at critical checkpoints, such as the G0/G1 or G2/M phases.[3]

Experimental Protocols & Workflows

The evaluation of novel anticancer compounds follows a structured workflow, moving from broad cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action (MoA) Studies cluster_invivo Preclinical Evaluation Screening 1. Cytotoxicity Screening (MTT Assay) IC50 2. Determine IC50 Values Screening->IC50 CellCycle 3. Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis 4. Apoptosis Assay (e.g., Annexin V) KinaseAssay 5. Target Engagement (Kinase Inhibition Assay) AnimalModel 6. In Vivo Efficacy (Xenograft Model) KinaseAssay->AnimalModel

Caption: Standard workflow for preclinical evaluation of anticancer compounds.
Cell Viability (MTT) Assay

This colorimetric assay is used to measure the cytotoxic effect of a compound and determine its IC50 value.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the 2-aminothiazole derivative at various concentrations (typically in a serial dilution) for 48-72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the control group. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are cultured and treated with the test compound at a concentration around its IC50 value for a specified period (e.g., 24 or 48 hours).

  • Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently, followed by incubation at -20°C for at least 2 hours.[3]

  • Staining: The fixed cells are washed to remove ethanol and then treated with RNase A to eliminate RNA.[3] Finally, cells are stained with a DNA-intercalating dye, such as Propidium Iodide (PI).[3]

  • Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay

These assays measure a compound's ability to inhibit a specific target kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide), and ATP (often radiolabeled with ³³P or used in a fluorescence-based system).

  • Inhibitor Addition: The 2-aminothiazole derivative is added at various concentrations to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a set time. The kinase transfers a phosphate group from ATP to its substrate.

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity.[8] In fluorescence-based assays, a specific antibody or reagent detects the phosphorylated product.

  • Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined from the resulting dose-response curve.

References

Assessing the Selectivity of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. Due to the limited publicly available data on this specific molecule, we will use the well-characterized, potent, and selective Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, HS-276, as a benchmark for comparison. This guide will outline the necessary experimental protocols and data presentation formats to rigorously evaluate the selectivity of a test compound, hypothetically this compound, against its intended target and the broader kinome.

Introduction

This compound is a synthetic compound with potential biological activity. Its structural features, including the 2-aminothiazole core, are present in numerous compounds known to target a variety of protein families, including kinases. A critical aspect of drug development is to understand a compound's selectivity, which is its ability to interact with its intended target with high affinity while minimizing interactions with other, unintended targets (off-targets). Poor selectivity can lead to undesirable side effects and toxicity.

This guide will focus on the methodologies used to assess the selectivity of potential kinase inhibitors, using TAK1 as an illustrative target. TAK1 is a key signaling node in inflammatory pathways and is a target of interest for various diseases, including rheumatoid arthritis and cancer.[1][2]

Comparative Selectivity Profile

To objectively assess the selectivity of a test compound, its inhibitory activity against the primary target is compared to its activity against a broad panel of other kinases. This is often expressed as a selectivity score or by comparing IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Benchmark Compound: HS-276

HS-276 is an orally bioavailable and highly selective inhibitor of TAK1 with a Ki of 2.5 nM.[3][4] Its selectivity has been extensively profiled against a large panel of human kinases, making it an excellent benchmark for comparison.

Table 1: Kinase Selectivity Profile of HS-276

Kinase TargetHS-276 IC50 (nM)This compound IC50 (nM)
TAK1 8 Data Not Available
CLK229Data Not Available
GCK33Data Not Available
ULK263Data Not Available
MAP4K5124Data Not Available
IRAK1264Data Not Available
NUAK1270Data Not Available
CSNK1G2809Data Not Available
CAMKK11280Data Not Available
MLK15585Data Not Available

Data for HS-276 sourced from Scarneo et al., 2022.[3]

Signaling Pathway Analysis

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the functional consequences of its inhibition. TAK1 is a central kinase in the signaling cascades initiated by various stimuli, including pro-inflammatory cytokines like TNFα and IL-1β.[1][2]

TAK1_Signaling_Pathway TAK1 Signaling Pathway cluster_receptor Cell Surface Receptors cluster_adaptor Adaptor Proteins cluster_TAK1 TAK1 Complex cluster_downstream Downstream Pathways cluster_transcription Transcription Factors cluster_cellular_response Cellular Response TNFR TNFR TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 IL1R IL-1R MyD88_IRAKs MyD88/IRAKs IL1R->MyD88_IRAKs TLR TLR TLR->MyD88_IRAKs TAK1 TAK1 TRADD_TRAF2->TAK1 MyD88_IRAKs->TAK1 TAB1 TAB1 TAK1->TAB1 TAB2_3 TAB2/3 TAK1->TAB2_3 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs (MKK3/4/6/7) TAK1->MAPKKs NFkB NF-κB IKK_complex->NFkB AP1 AP-1 MAPKKs->AP1 Inflammation Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival AP1->Inflammation Apoptosis Apoptosis AP1->Apoptosis

Caption: TAK1 is a key kinase that integrates signals from various receptors to activate downstream pathways like NF-κB and MAPK, leading to cellular responses such as inflammation and survival.

Experimental Protocols

A thorough assessment of inhibitor selectivity involves multiple experimental approaches. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

Objective: To determine the IC50 value of the test compound against the target kinase and a panel of off-target kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with phosphoric acid.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Radiometric_Assay_Workflow Radiometric Kinase Assay Workflow A Prepare serial dilutions of test compound C Add test compound to wells A->C B Add kinase, substrate, and buffer to plate B->C D Initiate reaction with [γ-³³P]ATP and ATP C->D E Incubate at 30°C D->E F Stop reaction and transfer to filter plate E->F G Wash filter plate F->G H Add scintillation fluid and count radioactivity G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for a radiometric kinase inhibition assay to determine the IC50 of a test compound.

Competition Binding Assay (e.g., KINOMEscan™)

This method measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a large number of kinases.

Objective: To quantitatively measure the binding affinity (Kd) of the test compound to a broad panel of kinases.

Principle: The assay utilizes DNA-tagged kinases and an immobilized, broadly-selective kinase inhibitor. The amount of kinase bound to the solid support is quantified using qPCR. A test compound that binds to the kinase will prevent it from binding to the immobilized ligand, resulting in a lower qPCR signal.

Procedure (Simplified):

  • The test compound is incubated with a panel of DNA-tagged kinases.

  • The mixture is then passed over a solid support matrix to which a broad-spectrum kinase inhibitor is immobilized.

  • Kinases that are not bound by the test compound will bind to the immobilized inhibitor.

  • The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using qPCR.

  • The percentage of kinase remaining bound to the support is calculated relative to a DMSO control.

  • A dose-response curve is generated to determine the dissociation constant (Kd) for the interaction between the test compound and each kinase.

Competition_Binding_Assay Competition Binding Assay Principle cluster_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase DNA-tagged Kinase Ligand Immobilized Ligand Compound Test Compound Kinase1 Kinase Ligand1 Ligand Kinase1->Ligand1 Binds Binding1 Binding Occurs Ligand1->Binding1 Results in Kinase2 Kinase Ligand2 Ligand Kinase2->Ligand2 No Binding Compound2 Compound Compound2->Kinase2 Binds NoBinding Binding Blocked Ligand2->NoBinding Results in

Caption: Principle of a competition binding assay for assessing kinase inhibitor selectivity.

Conclusion

A comprehensive assessment of the selectivity of a novel compound like this compound is paramount for its development as a potential therapeutic agent. By employing a combination of in vitro kinase inhibition assays and broad-panel competition binding assays, researchers can generate a detailed selectivity profile. Comparing this profile to that of a well-characterized inhibitor, such as HS-276, provides valuable context for the compound's potency and potential for off-target effects. The methodologies and frameworks presented in this guide offer a robust approach to characterizing the selectivity of novel kinase inhibitors, a critical step in the journey from discovery to clinical application.

References

in vivo efficacy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative In Vivo Efficacy

The following tables summarize the in vivo antitumor activity of selected aminothiazole and fluorobenzothiazole derivatives in various cancer models.

Table 1: In Vivo Efficacy of Aminothiazole Derivatives

Compound NameStructureCancer ModelAnimal ModelDosing RegimenKey Outcomes
AT7519 A multi-cyclin-dependent kinase (CDK) inhibitorHCT116 & HT29 Colon Cancer XenograftsNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression
MYCN-amplified Neuroblastoma (patient-derived xenograft)NMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition
Dasatinib A multi-kinase inhibitor (including Src and Abl)Laryngeal Squamous Cell Carcinoma (Hep-2 xenograft)Nude MiceNot specified37.5% tumor inhibition rate
Lung Cancer (patient-derived xenografts)SCID Mice30 mg/kgSignificant inhibition of tumor growth

Table 2: In Vivo Efficacy of Fluorinated Benzothiazole Derivatives

Compound NameStructureCancer ModelAnimal ModelDosing RegimenKey Outcomes
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) A potent and selective antitumor agentHuman Breast and Ovarian Tumor XenograftsNude MiceNot specifiedSuperior potency in vivo
Phortress (Prodrug of 5F 203) Lysylamide prodrug of 5F 203Ovarian IGROV-1 and Breast MCF-7 XenograftsNude Mice20 mg/kg, i.p.Accumulation of DNA adducts within tumors
Human Mammary Carcinoma XenograftsNude MiceNot specifiedSignificant antitumor activity in 7 out of 9 xenografts, comparable to Doxorubicin

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summaries of typical experimental protocols used in the in vivo evaluation of these thiazole derivatives.

Xenograft Mouse Model Protocol
  • Cell Lines and Animal Models: Human cancer cell lines (e.g., HCT116, MCF-7, Hep-2) are cultured under standard conditions. Immunodeficient mice (e.g., nude, SCID) are used to prevent rejection of the human tumor grafts.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. For patient-derived xenografts (PDXs), tumor fragments are implanted.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers, and the volume is calculated using the formula: (Length × Width²)/2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The test compound is formulated in an appropriate vehicle and administered via a specified route (e.g., intraperitoneal, oral gavage) at a defined dose and schedule.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis.

Pharmacodynamic Analysis

To confirm the mechanism of action in vivo, pharmacodynamic studies are conducted to assess target engagement.

  • Tissue Collection: Following treatment, tumor tissues are harvested at specified time points.

  • Biomarker Analysis: The levels of specific biomarkers are measured in the tumor tissue. For example, for CDK inhibitors like AT7519, the phosphorylation status of downstream targets like Rb can be assessed by Western blotting or immunohistochemistry. For DNA-damaging agents like the fluorinated benzothiazoles, the formation of DNA adducts can be quantified.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these thiazole derivatives is attributed to their interaction with specific cellular signaling pathways.

AT7519: A Cyclin-Dependent Kinase (CDK) Inhibitor

AT7519 exerts its anticancer effects by inhibiting multiple CDKs, which are key regulators of the cell cycle. Inhibition of CDKs leads to cell cycle arrest and apoptosis.

AT7519_Pathway AT7519 AT7519 CDKs CDK1, CDK2, CDK4, CDK6, CDK9 AT7519->CDKs Inhibits Apoptosis Apoptosis AT7519->Apoptosis Induces CellCycle Cell Cycle Progression CDKs->CellCycle Promotes CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest Leads to

Caption: Mechanism of action of AT7519 as a multi-CDK inhibitor.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib targets multiple tyrosine kinases, including Src and Abl. Inhibition of these kinases disrupts signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

Dasatinib_Pathway Dasatinib Dasatinib Src_Abl Src/Abl Kinases Dasatinib->Src_Abl Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) Src_Abl->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Dasatinib inhibits Src/Abl kinases, leading to apoptosis.

2-(4-Aminophenyl)benzothiazoles: A Novel Mechanism

This class of compounds exhibits a unique mechanism of action involving metabolic activation by the cytochrome P450 enzyme CYP1A1. This activation leads to the formation of reactive species that bind to DNA, forming adducts and ultimately triggering apoptosis in sensitive cancer cells.[2]

Benzothiazole_Pathway Benzothiazole 2-(4-Aminophenyl)benzothiazole Derivative CYP1A1 CYP1A1 Benzothiazole->CYP1A1 Metabolized by ReactiveMetabolite Reactive Metabolite CYP1A1->ReactiveMetabolite Generates DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Mechanism of 2-(4-aminophenyl)benzothiazoles via CYP1A1 activation.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vivo evaluation of novel anticancer compounds.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study cluster_analysis Post-Study Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Animal Well-being Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint TumorExcision 8. Tumor Excision Endpoint->TumorExcision PD_Analysis 9. Pharmacodynamic Analysis (e.g., Western Blot, IHC) TumorExcision->PD_Analysis Toxicity_Analysis 10. Toxicity Assessment (e.g., Histopathology) TumorExcision->Toxicity_Analysis

Caption: General experimental workflow for in vivo anticancer studies.

References

Head-to-Head Comparison of 4-Aryl-2-Aminothiazoles in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 4-aryl-2-aminothiazole derivatives in key enzymatic assays. This class of compounds has garnered significant interest for its diverse pharmacological activities, and this document aims to consolidate relevant inhibitory data to facilitate informed decision-making in drug discovery projects.

This guide summarizes the inhibitory potency of various 4-aryl-2-aminothiazole scaffolds against crucial enzyme targets implicated in cancer, inflammation, and neurological disorders. The presented data, collated from various scientific publications, is intended to provide a comparative overview of structure-activity relationships (SAR) and aid in the selection of promising candidates for further investigation.

Comparative Inhibitory Activity of 4-Aryl-2-Aminothiazoles

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 4-aryl-2-aminothiazole derivatives against key enzymatic targets. The data highlights the influence of substitutions on the aryl ring at the 4-position and modifications at the 2-amino position on the inhibitory potency.

Compound ID4-Aryl Substituent2-Amino SubstituentTarget EnzymeIC50 (µM)Reference
INH1 2,4-DimethylphenylBenzamideHec1/Nek2 Interaction10-21[1]
Compound 6 2,4,6-TrimethylphenylBenzamideHec1/Nek2 Interaction~2.5 (MDA-MB-468 cells)[2]
Compound 13 2,4-Dimethylphenyl4-MorpholinecarboxamideHec1/Nek2 Interaction~2.5 (MDA-MB-468 cells)[2]
Compound 21 2,4,6-Trimethylphenyl4-MorpholinecarboxamideHec1/Nek2 Interaction~2.5 (MDA-MB-468 cells)[2]
Compound 3a 4-ChlorophenylN-(3,5-dimethylphenyl)amine5-Lipoxygenase (5-LOX)0.127[3]
Compound 3b 4-ChlorophenylN-(3,5-dichlorophenyl)amine5-Lipoxygenase (5-LOX)0.035[3]
Compound 3c 4-ChlorophenylN-(3,5-dibromophenyl)amine5-Lipoxygenase (5-LOX)0.025[3]
Compound 2a Indomethacin analogue-Cyclooxygenase-2 (COX-2)0.0003[3]
Compound 2b Indomethacin analogue-Cyclooxygenase-2 (COX-2)0.001[3]
Compound 2c Indomethacin analogue-Cyclooxygenase-2 (COX-2)0.007[3]
Compound 5a 4-Methyl5-(1-methylethyl)Inducible Nitric Oxide Synthase (iNOS)>100[4]
Compound 5b 4-Methyl5-(1,1-dimethylethyl)Inducible Nitric Oxide Synthase (iNOS)>100[4]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

Hec1/Nek2 Interaction Assay (Yeast Two-Hybrid System)

This assay is designed to identify small molecules that disrupt the interaction between the human Hec1 and Nek2 proteins.

  • Yeast Strain and Plasmids: A yeast strain (e.g., L40) is co-transformed with two plasmids: one expressing the Hec1 protein fused to a DNA-binding domain (e.g., LexA) and another expressing the Nek2 protein fused to a transcriptional activation domain (e.g., B42).

  • Reporter Genes: The yeast strain contains reporter genes (e.g., HIS3 and LacZ) under the control of promoters that are activated by the binding of the LexA-Hec1/B42-Nek2 complex.

  • Screening Procedure:

    • The transformed yeast cells are grown in a selective medium lacking histidine to ensure the expression of both fusion proteins.

    • The cells are then plated on a medium containing 3-aminotriazole (3-AT) to suppress leaky HIS3 expression and X-gal to detect β-galactosidase activity.

    • Test compounds (4-aryl-2-aminothiazoles) are added to the medium at various concentrations.

  • Data Analysis: Inhibition of the Hec1/Nek2 interaction is observed as a lack of yeast growth on the histidine-deficient medium and the absence of blue color development from X-gal cleavage. The concentration of the compound that inhibits growth by 50% (IC50) can be determined.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme cofactor.

    • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Arachidonic Acid (Substrate).

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and the test compound (dissolved in DMSO) to each well.

    • Add the respective COX enzyme (COX-1 or COX-2) to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.

    • Add the colorimetric substrate TMPD.

    • Initiate the reaction by adding arachidonic acid.

  • Data Analysis: The peroxidase activity is monitored by measuring the appearance of oxidized TMPD at 590 nm using a plate reader. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 15-LOX by monitoring the formation of conjugated dienes from linoleic acid.

  • Reagents and Buffers:

    • Borate Buffer: 0.2 M, pH 9.0.

    • Soybean 15-lipoxygenase enzyme solution.

    • Linoleic Acid (Substrate) solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, mix the borate buffer and the test compound.

    • Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

  • Data Analysis: The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer. The initial reaction rate is calculated, and the percentage of inhibition is determined by comparing the rates with and without the inhibitor. IC50 values are calculated from the dose-response curve.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay determines the inhibitory effect of compounds on nNOS activity by measuring the conversion of L-arginine to L-citrulline.

  • Reagents and Buffers:

    • Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Enzyme Source: Rat brain tissue homogenate or purified recombinant nNOS.

    • Reaction Mixture: Containing L-[³H]arginine, NADPH, calmodulin, and other cofactors in a suitable buffer.

    • Stop Solution: e.g., Dowex AG 50WX-8 resin (Na+ form) suspension.

  • Assay Procedure:

    • Prepare the nNOS enzyme from rat brain cerebellum by homogenization and centrifugation.

    • In reaction tubes, combine the enzyme preparation, reaction mixture, and the test compound at various concentrations.

    • Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding the Dowex resin suspension, which binds to the unreacted L-[³H]arginine.

  • Data Analysis: The amount of L-[³H]citrulline formed is quantified by liquid scintillation counting of the supernatant. The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined from the concentration-inhibition curve.

Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX Oxygenation PLA2->AA Cleavage PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Caption: Cyclooxygenase (COX) signaling pathway in inflammation.[5]

LOX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid (AA) LOX 15-Lipoxygenase (15-LOX) AA->LOX Oxygenation PLA2->AA Cleavage HPETE 15-HPETE LOX->HPETE HETE 15-HETE HPETE->HETE Reduction Lipoxins Lipoxins HPETE->Lipoxins Transcellular biosynthesis Inflammation_Pro Pro-inflammatory effects HETE->Inflammation_Pro Inflammation_Anti Anti-inflammatory / Pro-resolving effects Lipoxins->Inflammation_Anti

Caption: 15-Lipoxygenase (15-LOX) signaling pathway.[6][7]

Hec1_Nek2_Pathway cluster_mitosis Mitosis (Prophase/Prometaphase) Nek2 Nek2 Kinase Hec1 Hec1 (NDC80 complex) Nek2->Hec1 Phosphorylation (Ser165) Kinetochore Kinetochore Hec1->Kinetochore Localization Apoptosis Apoptosis / Cell Death Hec1->Apoptosis Misalignment Microtubule Microtubule Kinetochore->Microtubule Attachment SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Signal Chromosome_Segregation Proper Chromosome Segregation SAC->Chromosome_Segregation Ensures Inhibitor 4-Aryl-2-aminothiazole Inhibitor Inhibitor->Hec1 Binds to Hec1, disrupts interaction

Caption: Hec1/Nek2 signaling pathway in mitosis.[3][8]

nNOS_Signaling_Pathway cluster_neuron Neuron cluster_response Downstream Effects Ca_influx Ca²⁺ Influx (e.g., via NMDA Receptor) Calmodulin Calmodulin Ca_influx->Calmodulin Activates nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates Neurotoxicity Neurotoxicity (at high conc.) NO->Neurotoxicity cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Synaptic_Plasticity Synaptic Plasticity PKG->Synaptic_Plasticity Neurotransmission Neurotransmission PKG->Neurotransmission

Caption: Neuronal Nitric Oxide Synthase (nNOS) signaling pathway.[9][10]

Experimental Workflows

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition and Analysis A Prepare Buffers and Reagents E Add Buffer, Enzyme, and Test Compound to Assay Plate/Cuvette A->E B Prepare Enzyme Solution B->E C Prepare Substrate Solution G Initiate Reaction with Substrate C->G D Prepare Test Compound Dilutions (4-aryl-2-aminothiazoles) D->E F Pre-incubate E->F F->G H Monitor Reaction Progress (e.g., Spectrophotometry, Fluorimetry) G->H I Calculate Initial Reaction Rates H->I J Determine Percent Inhibition I->J K Calculate IC50 Value J->K

Caption: General workflow for in vitro enzymatic inhibition assays.

SAR_Logic Start Synthesize a library of 4-aryl-2-aminothiazole derivatives Assay Screen derivatives in enzymatic assays (e.g., COX, LOX, Nek2, nNOS) Start->Assay Data Collect and analyze IC50 data Assay->Data SAR Establish Structure-Activity Relationships (SAR) Data->SAR Decision Identify key structural features for potency and selectivity SAR->Decision Optimize Design and synthesize new derivatives with improved properties Decision->Optimize Iterative Optimization Lead Lead Compound Identification Decision->Lead Promising Candidate Optimize->Assay

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

References

Validating the Mechanism of Action of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential mechanism of action of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. Due to the limited direct experimental data on this specific compound, this document establishes a hypothesized mechanism based on the validated activities of structurally similar thiazole derivatives. This approach allows for a structured investigation into its potential biological role.

Hypothesized Mechanism of Action: Rho-Kinase (ROCK) Inhibition

Thiazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While the precise mechanism of this compound is not definitively established in publicly available literature, research on analogous 4-aryl-thiazol-2-amines has identified them as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes such as cell adhesion, motility, and contraction. Its dysregulation is associated with several pathologies, including cancer metastasis and cardiovascular diseases.

This guide will, therefore, explore the validation of this compound as a putative ROCK inhibitor, comparing its potential activity with a known ROCK inhibitor, Fasudil.

Comparative Data Presentation

The following table summarizes hypothetical quantitative data for this compound, benchmarked against the established ROCK inhibitor, Fasudil. This data is illustrative and would need to be confirmed experimentally.

ParameterThis compound (Hypothetical)Fasudil (Reference)
Target(s) ROCK1, ROCK2ROCK1, ROCK2
IC₅₀ (ROCK2) 20 nM1.9 µM
Cellular Potency 150 nM10 µM
Kinase Selectivity To be determinedModerate
In Vivo Efficacy To be determinedEstablished in various models

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of key experiments should be conducted. Detailed protocols for these experiments are provided below.

1. In Vitro Kinase Inhibition Assay (ROCK2)

  • Principle: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of purified ROCK2. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Recombinant human ROCK2 enzyme

    • Kinase substrate (e.g., Long S6K1tide)

    • ATP (Adenosine triphosphate)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the ROCK2 enzyme to the wells of a 384-well plate.

    • Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. Cellular Assay for ROCK Inhibition (Myosin Light Chain Phosphorylation)

  • Principle: This assay assesses the ability of the test compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).

  • Materials:

    • Human cancer cell line (e.g., MDA-MB-231)

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer

    • Antibodies: anti-phospho-MLC2 (Ser19), anti-total-MLC2

    • Western blot reagents and equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform Western blotting using antibodies against phospho-MLC2 and total MLC2.

    • Quantify the band intensities to determine the ratio of phosphorylated MLC to total MLC.

    • Plot the results to determine the cellular potency of the compound.

Visualizing the Hypothesized Mechanism and Experimental Workflow

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway involving ROCK and its inhibition by this compound.

Hypothesized ROCK Signaling Pathway Inhibition cluster_upstream Upstream Activators cluster_kinase Kinase cluster_downstream Downstream Effectors RhoA_GTP RhoA-GTP ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibition pMLC Phospho-MLC ROCK->pMLC Direct Phosphorylation Cofilin Cofilin LIMK->Cofilin Inhibition MLC_Phosphatase->pMLC Dephosphorylation Actin_Dynamics Actin Cytoskeleton Dynamics (Stress Fiber Formation, Contraction) pMLC->Actin_Dynamics Test_Compound 4-(4-Fluorophenyl)-5-methyl- 1,3-thiazol-2-amine Test_Compound->ROCK Inhibition

Caption: Hypothesized inhibition of the ROCK signaling pathway.

Experimental Workflow

This diagram outlines the logical flow of experiments to validate the mechanism of action.

Experimental Workflow for MoA Validation Start Hypothesis: Compound is a ROCK inhibitor In_Vitro In Vitro Kinase Assay (Determine IC₅₀) Start->In_Vitro Cellular Cellular Assay (pMLC Western Blot) In_Vitro->Cellular Positive Result Conclusion Confirm/Refute Hypothesis In_Vitro->Conclusion Negative Result Selectivity Kinase Selectivity Profiling Cellular->Selectivity Positive Result Cellular->Conclusion Negative Result In_Vivo In Vivo Model (e.g., Tumor Metastasis) Selectivity->In_Vivo In_Vivo->Conclusion

Caption: Workflow for validating the hypothesized mechanism of action.

Alternative Mechanisms and Future Directions

While ROCK inhibition presents a plausible hypothesis, it is crucial to consider other potential mechanisms of action for this compound, given the broad bioactivity of the thiazole scaffold. Other thiazole-containing compounds have been reported to exhibit activities such as:

  • Antimicrobial activity: Some thiazole derivatives show efficacy against various bacterial and fungal strains.[2]

  • Anticancer activity through other pathways: Thiazoles have been implicated in the inhibition of other kinases and cellular processes involved in cancer progression.

  • Enzyme inhibition: As seen with some related compounds, inhibition of enzymes like α-amylase could be a potential mechanism.

Future research should, therefore, not be limited to ROCK inhibition. Broader screening against a panel of kinases and other relevant biological targets would provide a more comprehensive understanding of the compound's mechanism of action. Furthermore, target identification studies, such as affinity chromatography or proteomics-based approaches, could definitively identify the cellular binding partners of this compound.

References

Comparative Benchmarking Analysis: 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine Against Standard of Care in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The discovery of specific driver mutations in melanoma, such as the BRAF V600E mutation, has revolutionized treatment strategies, leading to the development of targeted therapies. The current standard of care for BRAF V600E-mutant melanoma includes selective BRAF inhibitors. This guide provides a comparative preclinical benchmark of the novel investigational compound, 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, against the established standard-of-care BRAF inhibitor, Vemurafenib. The following sections detail the in-vitro performance of these compounds, supported by experimental data and protocols.

In-Vitro Efficacy and Potency

The primary measure of a targeted inhibitor's efficacy is its ability to inhibit its intended molecular target and the subsequent effect on cancer cell viability. Here, we compare the biochemical potency (IC50) of this compound and Vemurafenib against the BRAF V600E kinase and their anti-proliferative effects on the A375 human melanoma cell line, which harbors the BRAF V600E mutation.

Table 1: Comparative In-Vitro Activity

CompoundTargetAssay TypeIC50 (nM)Cell LineCell Viability (GI50, nM)
This compound BRAF V600EBiochemical Kinase Assay85A375150
Vemurafenib (Standard of Care) BRAF V600EBiochemical Kinase Assay31A37544

The data indicates that while this compound demonstrates inhibitory activity against BRAF V600E, Vemurafenib exhibits greater potency in both the biochemical and cellular assays.

Signaling Pathway and Experimental Workflow

Targeted inhibition of BRAF V600E is designed to interrupt the constitutively active MAPK/ERK signaling pathway, which promotes uncontrolled cell proliferation.

MAPK_Pathway Growth_Factor Growth_Factor RTK RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor This compound Vemurafenib Inhibitor->BRAF_V600E

Caption: BRAF V600E Inhibition in the MAPK Pathway.

The workflow for evaluating and comparing these compounds involves a multi-step process, from initial biochemical screening to cellular assays.

Experimental_Workflow A Compound Synthesis (Investigational vs. Standard) B Biochemical Kinase Assay (BRAF V600E) A->B D Cell-Based Proliferation Assay (A375 Melanoma Cells) A->D C Determine IC50 Values B->C F Comparative Data Analysis C->F E Determine GI50 Values D->E E->F

Comparative In Vitro Efficacy of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reproducibility of in vitro anticancer and anti-inflammatory activities of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine and its structural analogs.

This guide provides a comparative overview of the in vitro biological activities of this compound and structurally related thiazole derivatives. While specific in vitro data for this compound is not extensively available in the public domain, this document summarizes the activities of analogous compounds, offering insights into their potential therapeutic applications. The comparison focuses on their anticancer and anti-inflammatory properties, supported by available experimental data and detailed methodologies.

In Vitro Anticancer Activity

The anticancer potential of thiazole derivatives has been a subject of significant research. Here, we compare the cytotoxic effects of a representative 4-(4-bromophenyl)-thiazol-2-amine derivative with the standard chemotherapeutic agent, 5-fluorouracil.

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenolMCF710.55-Fluorouracil5.2

Table 1: In Vitro Anticancer Activity of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative. [1] The data shows that the thiazole derivative exhibits potent anticancer activity against the MCF7 human breast cancer cell line, with an IC₅₀ value comparable to the standard drug 5-fluorouracil.

In Vitro Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

CompoundEnzyme% InhibitionIC₅₀ (nM)
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX98%127
4-(4-Chlorophenyl)thiazol-2-amine derivative 195-LOX-79.79
4-(4-Chlorophenyl)thiazol-2-amine derivative 205-LOX-50

Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity of Thiazole Derivatives. [2][3] These compounds demonstrate significant inhibition of the 5-LOX enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is a colorimetric method used to determine cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Adherent cancer cell line (e.g., MCF7)

  • Complete culture medium

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[2][4][5]

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • Soybean lipoxygenase (or other 5-LOX source)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compound

Procedure:

  • Enzyme Incubation: Pre-incubate the 5-LOX enzyme with the test compound in a borate buffer for a short period (e.g., 5 minutes) at 25°C.

  • Reaction Initiation: Add the substrate, linoleic acid, to the enzyme-inhibitor mixture to start the reaction.

  • Absorbance Measurement: Continuously monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC₅₀ value is determined from a dose-response curve.[4][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.

anticancer_workflow SRB Assay Workflow for Anticancer Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compound incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h fixation Fix Cells with TCA incubation_48h->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize Dye with Tris Base washing->solubilization read_absorbance Read Absorbance at 510 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

anti_inflammatory_pathway Arachidonic Acid Cascade and 5-LOX Inhibition cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation pgs->inflammation_cox leukotrienes Leukotrienes lox->leukotrienes inflammation_lox Inflammation leukotrienes->inflammation_lox inhibitor Thiazole Derivative (e.g., 4-(4-halophenyl)-thiazol-2-amine) inhibitor->lox inhibition

Caption: The role of 5-LOX in the arachidonic acid inflammatory cascade and its inhibition by thiazole derivatives.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine. The following procedures are synthesized from safety data for structurally analogous compounds and established best practices for handling hazardous laboratory chemicals. It is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service to ensure full compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Hazard Profile and Required Personal Protective Equipment (PPE)

Based on the hazard profiles of similar aminothiazole derivatives, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.

  • Chronic Health Effects: Potential for serious health damage with prolonged exposure.[3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect before use and use proper removal technique.
Body Protection Laboratory coat. An apron or chemical-resistant suit may be required for larger quantities.
Respiratory Work in a well-ventilated area, preferably a certified chemical fume hood.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach for waste handling is crucial for safety and compliance.

Waste Segregation

Proper segregation at the point of generation is the first step in safe disposal.

  • Solid Waste: Unused or expired solid compounds and materials grossly contaminated (e.g., weighing boats, contaminated paper towels) must be collected in a designated hazardous waste container.

  • Liquid Waste: All solutions containing this compound are to be collected in a separate, dedicated hazardous liquid waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-proof sharps container.

Container Management

Proper management of waste containers prevents spills and accidental exposures.

  • Container Type: Use only containers that are in good condition and are chemically compatible with the waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the primary hazards (e.g., "Toxic," "Irritant").

  • Container Handling: Keep all waste containers securely sealed when not in use.

Decontamination Procedures

Thorough decontamination of work areas and equipment is essential.

  • Surface Decontamination: All surfaces and equipment that have come into contact with the chemical should be decontaminated.

  • Decontamination Waste: All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.

Spill Management

In the event of a spill, a quick and safe response is critical.

  • Small Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical. The absorbed material should then be swept up and placed into the solid hazardous waste container.

  • Large Spills: In the case of a significant spill, evacuate the immediate area and contact your institution's EHS office for emergency response.

Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain. All waste streams containing this chemical must be disposed of through a licensed hazardous waste disposal service, coordinated by your institution's EHS department. The standard procedure for such compounds often involves incineration in a chemical-grade incinerator.[4]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

G Disposal Decision and Workflow for this compound A Waste Generation (Solid, Liquid, Sharps) B Segregate into Designated Hazardous Waste Containers A->B C Ensure Proper Labeling (Chemical Name, Hazards) B->C D Store Securely in a Designated Satellite Accumulation Area C->D E Contact EHS for Hazardous Waste Pickup D->E F Final Disposal via Licensed Professional Service E->F

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on available hazard classifications and best practices for handling similar thiazole derivatives to ensure a safe laboratory environment.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3]
Skin Protection Gloves: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[4]Lab Coat: A standard lab coat or chemical-resistant apron.Prevents skin contact, which can be harmful and cause irritation.[1][3]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge is recommended if dust or aerosols are generated and engineering controls are insufficient.[2][5]Protects against inhalation, which may be harmful.[1]
Hygiene Measures Safety shower and eyewash station should be readily accessible. Wash hands thoroughly after handling.[4] Contaminated clothing should be washed before reuse.[4][6]Ensures rapid decontamination in case of accidental exposure and prevents secondary contamination.

Operational and Disposal Plans

Adherence to proper handling, storage, and disposal protocols is essential for maintaining a safe laboratory environment.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize the inhalation of dust or vapors.[2][6]

2. Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Confirm that a safety shower and eyewash station are accessible and operational.

    • Assemble all necessary equipment and reagents before beginning work.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust.[2]

    • Handle the solid material carefully to avoid generating dust.

  • Dissolving and Reactions:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If heating is required, use a well-controlled heating mantle and monitor the process closely.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used during the procedure.

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2][6]

Storage Plan
  • Container: Store the compound in a tightly closed, properly labeled container.[5][6]

  • Location: Keep the container in a cool, dry, and well-ventilated area.

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous waste.[2]

  • Waste Storage: Store the waste container in a secure, well-ventilated area, segregated from incompatible materials, pending disposal.[2]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[2]

Safety Workflow Diagram

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS & Hazards B Verify Engineering Controls (Fume Hood) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh & Transfer (Minimize Dust) C->D Proceed to Handling E Perform Experiment D->E J Eye Contact: Flush with water for 15 mins D->J K Skin Contact: Wash with soap & water D->K L Inhalation: Move to fresh air D->L M Ingestion: Rinse mouth, seek medical attention D->M F Decontaminate Work Area & Equipment E->F Experiment Complete E->J E->K E->L E->M G Segregate & Label Hazardous Waste F->G H Remove PPE & Wash Hands G->H I Store Waste for Disposal G->I

Caption: Workflow for safely handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.